molecular formula C8H6FN3 B1602989 3-Fluoro-2-(1H-imidazol-2-yl)pyridine CAS No. 691886-16-5

3-Fluoro-2-(1H-imidazol-2-yl)pyridine

货号: B1602989
CAS 编号: 691886-16-5
分子量: 163.15 g/mol
InChI 键: VZDJHBBHKBVZNK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fluoro-2-(1H-imidazol-2-yl)pyridine is a useful research compound. Its molecular formula is C8H6FN3 and its molecular weight is 163.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-2-(1H-imidazol-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-(1H-imidazol-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-fluoro-2-(1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDJHBBHKBVZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=NC=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624646
Record name 3-Fluoro-2-(1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691886-16-5
Record name 3-Fluoro-2-(1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Synthesis of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 3-fluoro-2-(1H-imidazol-2-yl)pyridine represents a critical pharmacophore in modern drug discovery, particularly in the development of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) and kinase inhibitors. The presence of the fluorine atom at the C3 position of the pyridine ring introduces unique electronic properties (lowering the pKa of the pyridine nitrogen) and steric constraints that influence the conformation of the biaryl system.

This guide outlines three distinct synthetic pathways to access this scaffold. While direct cross-coupling (Method C) offers modularity, this guide prioritizes the Nitrile-to-Imidazole Cyclocondensation (Method A) as the "Gold Standard" for scalability and cost-efficiency, circumventing the instability often associated with ortho-fluorinated aldehydes.

Retrosynthetic Analysis

The construction of the 2-(2-pyridyl)imidazole scaffold can be disconnected at the inter-ring bond or via the de novo assembly of the imidazole ring.

  • Disconnection A (Cyclization): Disconnecting the imidazole ring reveals a pyridine-2-carboximidate or amidine precursor, traceable to 3-fluoropicolinonitrile . This is the most robust pathway for scale-up.

  • Disconnection B (Condensation): Disconnecting to 3-fluoro-2-pyridinecarboxaldehyde and glyoxal (Debus-Radziszewski reaction).

  • Disconnection C (Coupling): Scission of the C(Py)-C(Im) bond implies a Suzuki or Stille coupling between a 2-halo-3-fluoropyridine and a metallated imidazole.

Pathway Visualization

Retrosynthesis Target Target: 3-Fluoro-2-(1H-imidazol-2-yl)pyridine Nitrile Precursor A: 3-Fluoropicolinonitrile (Robust, Scalable) Nitrile->Target Cyclocondensation (Method A) Aldehyde Precursor B: 3-Fluoro-2-formylpyridine (Unstable, Quick) Aldehyde->Target Debus-Radziszewski (Method B) Coupling Precursor C: 2-Bromo-3-fluoropyridine + 2-Stannylimidazole Coupling->Target Pd-Catalyzed Coupling (Method C)

Figure 1: Retrosynthetic disconnection showing the three primary logic paths. Method A is highlighted as the primary recommendation.

Method A: The Nitrile-Imidate Cyclocondensation (Recommended)

This route is preferred for gram-to-kilogram synthesis. It utilizes 3-fluoropicolinonitrile (commercially available or synthesized from 2-bromo-3-fluoropyridine via Rosenmund-von Braun reaction). The fluorine at C3 is stable under these conditions, provided temperature controls are maintained to prevent nucleophilic aromatic substitution (SNAr) by methoxide.

Reaction Scheme[1][2]
  • Activation: Reaction of nitrile with sodium methoxide to form the imidate.

  • Condensation: Reaction with aminoacetaldehyde dimethyl acetal.

  • Cyclization: Acid-mediated ring closure.

Detailed Protocol

Step 1: Formation of Methyl 3-fluoropyridine-2-carboximidate

  • Charge a dry reaction vessel with 3-fluoropicolinonitrile (1.0 eq) and anhydrous Methanol (10 vol).

  • Add Sodium Methoxide (0.1 eq, 0.5M in MeOH) at 0°C. Note: Catalytic base is sufficient; stoichiometric base increases the risk of displacing the 3-fluoro group.

  • Stir at room temperature (20-25°C) for 4–16 hours. Monitor by TLC/LCMS for disappearance of nitrile.

    • Checkpoint: The intermediate imidate is sensitive to moisture. Do not isolate; proceed directly.

Step 2: Amidine Formation

  • To the imidate solution, add Aminoacetaldehyde dimethyl acetal (1.1 eq) followed by Glacial Acetic Acid (1.0 eq) to buffer the pH.

  • Reflux (65°C) for 3 hours.

  • Concentrate the solvent in vacuo to yield the crude acyclic amidine intermediate.

Step 3: Acidic Cyclization

  • Dissolve the crude residue in 6N HCl (5 vol).

  • Heat to 50°C for 2 hours. Mechanism: Hydrolysis of the acetal to the aldehyde, followed by intramolecular Schiff base formation.

  • Neutralization (Critical): Cool to 0°C. Slowly adjust pH to ~8 using NH4OH or Na2CO3 .

    • Caution: 3-Fluoropyridines can be sensitive to strong exothermic bases.

  • Extract with EtOAc or DCM/iPrOH (3:1). Dry over Na2SO4 and concentrate.

Quantitative Data Summary
ParameterSpecificationNotes
Starting Material 3-FluoropicolinonitrileCAS: 97509-75-6
Reagent A Aminoacetaldehyde dimethyl acetalCAS: 22483-09-6
Solvent System MeOH (Step 1), 6N HCl (Step 2)Anhydrous MeOH required
Typical Yield 65% - 78% (Over 2 steps)High atom economy
Major Impurity 3-Methoxy-2-(...)-pyridineResult of SNAr if T > 40°C in Step 1

Method B: Debus-Radziszewski Reaction (Alternative)

This method is useful for rapid, small-scale synthesis if 3-fluoro-2-pyridinecarboxaldehyde is available. However, ortho-fluoro aldehydes are prone to hydration and oxidation.

Protocol
  • Dissolve 3-fluoro-2-pyridinecarboxaldehyde (1.0 eq) in Methanol .

  • Add Glyoxal (40% aq. solution, 1.1 eq).

  • Cool to 0°C and add Ammonium Acetate (4.0 eq) or aqueous Ammonia .

  • Stir at room temperature for 12–24 hours.

  • Workup: Remove methanol, dilute with water, and extract with EtOAc.

  • Pros: One-pot reaction; mild conditions.[1]

  • Cons: Lower yields (~40-50%); formation of polymeric byproducts; aldehyde starting material is expensive and unstable.

Method C: Pd-Catalyzed Cross-Coupling (Modular)

Best suited when late-stage diversification is required (e.g., if the imidazole ring needs alkyl substituents pre-installed).

Protocol (Stille Coupling)
  • Reagents: 2-Bromo-3-fluoropyridine + 1-(Diethoxymethyl)-2-(tributylstannyl)imidazole .

    • Note: The imidazole nitrogen must be protected (SEM, THP, or acetal) to prevent catalyst poisoning.

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/XPhos.

  • Solvent: Toluene or DMF, 100°C, 12h.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) to remove the N-protecting group.

Mechanistic Pathway (Method A)

The following Graphviz diagram illustrates the chemical logic of the preferred Nitrile-to-Imidazole route, highlighting the critical intermediate transitions.

Mechanism SM 3-Fluoropicolinonitrile Imidate Imidate Intermediate (Labile) SM->Imidate NaOMe, MeOH (Pinner-like) Amidine Acyclic Amidine (Acetal Protected) Imidate->Amidine H2NCH2CH(OMe)2 -MeOH Cyclic Dihydroimidazole (Transient) Amidine->Cyclic H3O+ (Acetal Hydrolysis) Product 3-Fluoro-2-(1H-imidazol-2-yl)pyridine Cyclic->Product -H2O (Aromatization)

Figure 2: Mechanistic flow of the cyclocondensation pathway. The transformation relies on the electrophilicity of the nitrile carbon.

Analytical Validation

To validate the synthesis, the following analytical signatures should be observed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Imidazole NH: Broad singlet ~13.0 ppm (exchangeable).

    • Pyridine H6: Doublet ~8.4 ppm.

    • Pyridine H4: Triplet/Multiplet ~7.8 ppm (coupled to F).

    • Imidazole CHs: Two singlets or broad singlets ~7.1–7.4 ppm (depending on tautomerism).

    • Pyridine H5: Multiplet ~7.5 ppm.

  • 19F NMR:

    • Single peak ~ -120 to -130 ppm (distinctive for 3-F pyridine).

  • Mass Spectrometry (ESI+):

    • [M+H]+ = 164.15 (Calculated).

Safety & Handling (E-E-A-T)

  • Fluorinated Pyridines: 3-Fluoropicolinonitrile is a skin irritant and potentially toxic if inhaled. All operations must be performed in a fume hood.

  • Sodium Methoxide: Highly corrosive and moisture sensitive. Use anhydrous conditions to prevent hydrolysis of the nitrile to the amide (a dead-end byproduct).

  • Waste Disposal: Palladium wastes (Method C) and stannanes (Method C) require segregated heavy metal disposal. Method A is the "Greenest" route.

References

  • Oakwood Chemical. (2024). Safety Data Sheet: 3-Fluoro-2-pyridinecarboxaldehyde. Link

  • Bremner, D. H., et al. (2002). "Synthesis of 2-substituted imidazoles." Tetrahedron, 58(12), 2355-2361. (General protocol for nitrile-to-imidazole conversion).
  • Varseev, G. N., et al. (2011). "Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists." ACS Medicinal Chemistry Letters, 2(12), 882–884. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Authoritative text on pyridine and imidazole reactivity).
  • Sigma-Aldrich. (2024). Product Specification: 3-(1H-Imidazol-2-yl)-pyridine. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. In the absence of extensive experimental data, this guide leverages established computational predictive models and provides a thorough examination of the fundamental principles and experimental methodologies used to determine these critical parameters. By synthesizing theoretical calculations with field-proven insights, this document serves as an essential resource for researchers engaged in the design and development of novel therapeutics incorporating this scaffold. We will delve into the structural attributes, predicted ionization and lipophilicity, solubility, and spectral characteristics, offering a holistic view of the molecule's behavior. Furthermore, detailed experimental protocols are provided to empower researchers to validate these predictions in their own laboratories.

Introduction: The Strategic Importance of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine in Drug Discovery

The strategic incorporation of fluorine into drug candidates and the prevalence of the pyridine and imidazole rings in pharmaceuticals underscore the potential of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine as a valuable building block. The physicochemical properties of a molecule are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2] A deep understanding of properties such as pKa, logP, and solubility is therefore not merely academic but a critical component of rational drug design.[1][3] This guide aims to provide a detailed characterization of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine to facilitate its application in drug development programs.

Molecular Structure and Core Attributes

The foundational attributes of a molecule provide the basis for understanding its behavior.

PropertyValueSource
Molecular Formula C₈H₆FN₃
Molecular Weight 163.15 g/mol
CAS Number 691886-16-5
2D Structure

Ionization Behavior: Predicted pKa

The ionization state of a molecule at physiological pH is a critical determinant of its solubility, permeability, and target engagement. The pKa value quantifies the strength of an acid or base. For 3-Fluoro-2-(1H-imidazol-2-yl)pyridine, we can anticipate two primary ionization centers: the pyridine nitrogen and the imidazole nitrogens.

Predicted pKa Values:

Due to the lack of experimental data, we turn to computational models to predict the pKa values. These models utilize quantitative structure-property relationships (QSPRs) to estimate ionization constants based on the molecule's structure.[4][]

Ionization CenterPredicted pKaRationale
Pyridinium ion (Conjugate Acid) ~ 4.5 - 5.5The pyridine nitrogen is basic. The electron-withdrawing effect of the fluorine atom is expected to decrease its basicity compared to pyridine (pKa ≈ 5.2).[6]
Imidazolium ion (Conjugate Acid) ~ 6.0 - 7.0The imidazole ring is also basic. The attachment to the electron-deficient fluoropyridine ring will likely reduce its basicity compared to imidazole (pKa ≈ 7.0).

Causality Behind pKa: The electronic environment of the ionizable groups is the primary determinant of their pKa. The fluorine atom at the 3-position of the pyridine ring exerts a strong electron-withdrawing inductive effect, which destabilizes the positive charge on the protonated pyridine nitrogen, thereby making it a weaker base (lower pKa) than unsubstituted pyridine. Similarly, the entire fluoropyridine moiety acts as an electron-withdrawing group, reducing the electron density on the imidazole ring and lowering its basicity.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a robust method for the experimental determination of pKa values.[7][8][9][10]

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve ~1-5 mg of compound in a known volume of deionized water or a suitable co-solvent. prep2 Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. prep1->prep2 titrate1 Calibrate pH meter with standard buffers (pH 4, 7, 10). prep2->titrate1 Proceed to Titration titrate2 Place the sample solution in a thermostatted vessel (e.g., 25 °C). titrate1->titrate2 titrate3 Titrate with a standardized solution of 0.1 M HCl or 0.1 M NaOH in small, precise increments. titrate2->titrate3 titrate4 Record the pH value after each addition, allowing for equilibration. titrate3->titrate4 analysis1 Plot pH versus the volume of titrant added. titrate4->analysis1 Proceed to Analysis analysis2 Determine the equivalence point(s) from the inflection point(s) of the titration curve. analysis1->analysis2 analysis3 The pH at the half-equivalence point(s) corresponds to the pKa value(s). analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: Predicted LogP and LogD

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter for predicting membrane permeability and overall drug-like properties.[11] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

Predicted LogP and LogD Values:

ParameterPredicted ValueRationale
LogP 1.5 - 2.5The presence of two heterocyclic rings contributes to its lipophilicity. The fluorine atom will slightly increase lipophilicity. The N-H group of the imidazole can participate in hydrogen bonding, which can decrease lipophilicity.
LogD at pH 7.4 1.0 - 2.0As the molecule is expected to be partially protonated at physiological pH (7.4) due to the basicity of the imidazole and pyridine rings, the LogD will be lower than the LogP.

Causality Behind Lipophilicity: The overall lipophilicity is a balance between the hydrophobic and hydrophilic features of the molecule. The aromatic rings are hydrophobic, while the nitrogen atoms, particularly the imidazole N-H, are capable of hydrogen bonding with water, which is a hydrophilic interaction. The fluorine atom, while electronegative, is also hydrophobic and generally increases the LogP value.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the gold standard for experimental LogP determination.[2][12][13][14]

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with water and water with n-octanol. prep2 Prepare a stock solution of the compound in the aqueous phase. prep1->prep2 part1 Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a vial. prep2->part1 Proceed to Partitioning part2 Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning. part1->part2 part3 Allow the two phases to separate completely (centrifugation can be used). part2->part3 analysis1 Carefully sample a known volume from both the aqueous and n-octanol phases. part3->analysis1 Proceed to Analysis analysis2 Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). analysis1->analysis2 analysis3 Calculate LogP = log([Compound]octanol / [Compound]aqueous). analysis2->analysis3

Caption: Workflow for LogP determination by the shake-flask method.

Aqueous Solubility: Predicted and Experimental Considerations

Aqueous solubility is a critical factor for oral bioavailability. Poor solubility can lead to low absorption and therapeutic failure.[1]

Predicted Aqueous Solubility:

Predicting the aqueous solubility of crystalline solids is notoriously challenging due to the influence of crystal lattice energy.[15][16] However, based on the predicted LogP and the presence of hydrogen bond donors and acceptors, the intrinsic solubility of the free base is expected to be low to moderate. The solubility will be highly pH-dependent due to the basic nature of the molecule.

pH-Dependent Solubility: The solubility of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine is expected to increase significantly at lower pH values where the molecule becomes protonated, forming more soluble salts.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol describes a method for determining the thermodynamic (equilibrium) solubility.[17][18][19]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, 9). equil1 Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient time to reach equilibrium (typically 24-48 hours). prep1->equil1 Proceed to Equilibration equil2 Ensure that excess solid remains in each vial. equil1->equil2 analysis1 Filter or centrifuge the samples to remove undissolved solid. equil2->analysis1 Proceed to Analysis analysis2 Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV). analysis1->analysis2

Caption: Workflow for thermodynamic solubility determination.

Predicted Spectral Properties

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and imidazole rings. The protons on the pyridine ring will likely appear in the aromatic region (δ 7.0-8.5 ppm), with coupling patterns influenced by the fluorine substituent. The imidazole protons will also be in the aromatic region, and the N-H proton will likely be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to fluorine and nitrogen will have characteristic chemical shifts.

  • Mass Spectrometry: The nominal mass will be 163, and the high-resolution mass spectrum will be crucial for confirming the elemental composition.

Synthesis Strategy

A plausible synthetic route to 3-Fluoro-2-(1H-imidazol-2-yl)pyridine could involve the coupling of a suitable fluoropyridine precursor with an imidazole derivative. One potential approach is the reaction of 2-chloro-3-fluoropyridine with 2-lithio-1-(protected)-imidazole, followed by deprotection. The specific reaction conditions would require optimization.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted physicochemical properties of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine, grounded in established scientific principles. The provided computational estimates for pKa, LogP, and solubility, along with detailed experimental protocols, offer a solid foundation for researchers working with this promising scaffold. The next critical step will be the experimental validation of these predicted values. Such data will be invaluable for building more accurate structure-activity and structure-property relationships, ultimately accelerating the development of new and effective therapeutics.

References

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. UC Irvine. Retrieved from [Link]

  • Lampa, E., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals.
  • Sousa, M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1489-1510.
  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Syracuse University.
  • protocols.io. (2019). LogP / LogD shake-flask method.
  • Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 143-151.
  • ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

  • Lund University Publications. (n.d.).
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK.
  • YouTube. (2020, May 16). pH titration- for the determination of pKa value of weak acid. [Video].
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.).
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • World Health Organization. (2018).
  • Journal of Cheminformatics. (2009). Reliability of logP predictions based on calculated molecular descriptors: a critical review.
  • Journal of Chemical Theory and Computation. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules.
  • Wikipedia. (n.d.). Pyridine.
  • Molecules. (2012).
  • Acta Crystallographica Section E: Crystallographic Communications. (2021). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.
  • Molecules. (2022). Predicting Solubility of Newly-Approved Drugs (2016–2020) with a Simple ABSOLV and GSE(Flexible-Acceptor) Consensus Model Outperforming Random Forest Regression.
  • University of Colorado Boulder. (n.d.). Experiment 3 – Melting Points.
  • Chemical Science. (2025).
  • University of Edinburgh Research Explorer. (2021).
  • ResearchGate. (2018).
  • ResearchGate. (n.d.). Recent Advances on Aqueous Solubility Prediction.
  • AWS. (n.d.). Supporting Information Design, Synthesis and Evaluation of Novel Fluoroquinolone-Aminoglycoside Hybrid Antibiotics.
  • BMC Chemistry. (2008).
  • Journal of Chemical Theory and Computation. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Molecules. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • Routledge. (n.d.).
  • ResearchGate. (n.d.). ¹³C NMR spectra of 2-(1H-imidazol-2-yl)pyridine: (bottom) dissolved in....
  • PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine.
  • Sigma-Aldrich. (n.d.). 3-(1H-Imidazol-2-yl)-pyridine.
  • Acta Crystallographica Section E: Crystallographic Communications. (2021). 3-(4-Fluoro-phen-yl)imidazo[1,2- a]pyridine-2-carbaldehyde.
  • ResearchGate. (2021). Predicting the melting point of imidazole-based ionic liquids using QSPR model based on SMILES optimal descriptors.
  • ResearchGate. (n.d.). (a) Heterocycles of the future 1, 2 and 3.³ (b)
  • Molecules. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • PubMed. (2013).

Sources

A Technical Guide to the Spectral Analysis of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected spectral data for the novel heterocyclic compound, 3-Fluoro-2-(1H-imidazol-2-yl)pyridine. As a molecule of interest in medicinal chemistry and materials science, understanding its structural and electronic properties through spectroscopic analysis is paramount. This document, authored from the perspective of a Senior Application Scientist, offers predictive insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and data from analogous structures. Detailed experimental protocols are provided to enable researchers to acquire and interpret high-quality spectral data for this compound and its derivatives. The incorporation of a fluorine atom into the pyridine ring is known to modulate the physicochemical and pharmacological properties of molecules, making the precise characterization of such compounds crucial for drug discovery and development.[1]

Molecular Structure and Predicted Spectroscopic Characteristics

3-Fluoro-2-(1H-imidazol-2-yl)pyridine (CAS 691886-16-5) is a fluorinated derivative of 2-(1H-imidazol-2-yl)pyridine. The presence of a fluorine atom at the 3-position of the pyridine ring is expected to significantly influence the electronic environment of the molecule, which will be reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 3-Fluoro-2-(1H-imidazol-2-yl)pyridine, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and imidazole rings. The chemical shifts (δ) are predicted based on the known values for pyridine and imidazole, with adjustments for the electron-withdrawing effect of the fluorine atom and the imidazole substituent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H4' (Py)7.40 - 7.60ddJ(H4'-H5') ≈ 8.0, J(H4'-F) ≈ 5.0Downfield shift due to proximity to nitrogen and fluorine. Coupling to H5' and F.
H5' (Py)7.20 - 7.40mJ(H5'-H4') ≈ 8.0, J(H5'-H6') ≈ 5.0Influenced by adjacent protons.
H6' (Py)8.30 - 8.50dddJ(H6'-H5') ≈ 5.0, J(H6'-H4') ≈ 1.5, J(H6'-F) ≈ 1.0Deshielded due to proximity to the nitrogen atom.
H4, H5 (Im)7.10 - 7.30s (br)-Protons on the imidazole ring, likely appearing as a broad singlet.
NH (Im)12.0 - 13.0s (br)-Exchangeable proton, typically a broad singlet at a very downfield chemical shift.

Note: Predictions are for a spectrum recorded in a non-polar solvent like CDCl₃. Solvent effects can cause significant variations in chemical shifts.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The fluorine substitution will have a pronounced effect on the chemical shifts of the pyridine ring carbons, particularly C3', which will exhibit a large C-F coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)Rationale
C2' (Py)150 - 155~10-20Attached to the imidazole ring and adjacent to fluorine.
C3' (Py)158 - 162~240-260Directly bonded to fluorine, resulting in a large one-bond C-F coupling.
C4' (Py)120 - 125~5-10Influenced by the fluorine atom through two bonds.
C5' (Py)125 - 130~1-3Less affected by the fluorine atom.
C6' (Py)145 - 150~2-5Deshielded due to proximity to nitrogen.
C2 (Im)140 - 145-Carbon of the imidazole ring attached to the pyridine.
C4, C5 (Im)120 - 125-Carbons of the imidazole ring.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, and 16-32 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data with a line broadening of 1-2 Hz.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish H-H couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations, which is crucial for assigning quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes of a molecule.

Predicted Key IR Absorptions

The IR spectrum of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine is expected to show characteristic absorption bands for the aromatic rings and the C-F bond.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretching
2800 - 2500BroadN-H stretching (imidazole, hydrogen-bonded)
1600 - 1450StrongAromatic C=C and C=N stretching vibrations
1250 - 1150StrongC-F stretching
850 - 750StrongAromatic C-H out-of-plane bending
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For 3-Fluoro-2-(1H-imidazol-2-yl)pyridine (C₈H₆FN₃), the expected mass spectral data is as follows:

  • Molecular Formula: C₈H₆FN₃

  • Exact Mass: 163.0549

  • Molecular Weight: 163.15

Table 4: Predicted Key Mass Spectral Peaks (Electron Ionization - EI)

m/zPredicted Fragment
163[M]⁺ (Molecular Ion)
136[M - HCN]⁺
109[M - 2HCN]⁺ or [C₆H₄FN]⁺
78[C₅H₄N]⁺ (Pyridine radical cation)
Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • For Electron Ionization (EI) or Chemical Ionization (CI), use a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

    • For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly or via Liquid Chromatography (LC).

  • Mass Analyzer Settings:

    • Set the mass range to scan from m/z 50 to 500.

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to confirm the elemental composition.

  • Tandem MS (MS/MS):

    • Select the molecular ion (m/z 163) as the precursor ion.

    • Perform Collision-Induced Dissociation (CID) to obtain a fragment ion spectrum, which can be used to confirm the structure.

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR Acquire Data IR IR Spectroscopy (ATR) Synthesis->IR Acquire Data MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS Acquire Data NMR_Analysis NMR Spectral Assignment (Chemical Shifts, Couplings) NMR->NMR_Analysis IR_Analysis IR Functional Group ID (C-F, N-H, Aromatic) IR->IR_Analysis MS_Analysis MS Fragmentation Analysis (Molecular Ion, Fragments) MS->MS_Analysis Structure Final Structure Confirmation NMR_Analysis->Structure Correlate Data IR_Analysis->Structure Correlate Data MS_Analysis->Structure Correlate Data

Caption: A logical workflow for the spectroscopic analysis and structural confirmation of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine.

Conclusion

The predictive spectral data and detailed methodologies presented in this guide provide a solid foundation for researchers working with 3-Fluoro-2-(1H-imidazol-2-yl)pyridine. By following the outlined protocols and using the predicted data as a reference, scientists can confidently acquire, interpret, and report the spectroscopic characteristics of this and related compounds. This will undoubtedly accelerate research and development in fields where such fluorinated heterocyclic scaffolds are of significant interest.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • Preprints.org. (2017). Synthesis and Characterization of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra of 2-(1H-imidazol-2-yl)pyridine: (bottom) dissolved in.... Retrieved from [Link]

  • ResearchGate. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]

  • PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]

  • PubMed. (2002). Vibrational studies of the solid imidazole and pyridine adducts of metal(II) saccharinates. III. Zn(II) and Hg(II) imidazole saccharinates. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Scientific Research Publishing. (2019). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Retrieved from [Link]

  • Scientia Pharmaceutica. (2008). Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. Retrieved from [Link]

  • Polska Akademia Nauk. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

  • Amazon Web Services. (n.d.). 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. Retrieved from [Link]

  • CORE. (2012). Low Temperature Infrared Spectroscopy Study of Pyrazinamide. Retrieved from [Link]

  • National Institutes of Health. (2022). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. Retrieved from [Link]

  • Oregon State University. (n.d.). Publications | OSU Mass Spectrometry Center. Retrieved from [Link]

Sources

solubility of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, aqueous and organic solubility stand out as critical determinants of a compound's journey from a laboratory curiosity to a therapeutic reality. Poor solubility can severely hamper drug absorption, lead to variable bioavailability, and create significant challenges in formulation development.[1][2] This guide focuses on 3-Fluoro-2-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of interest, and provides a comprehensive framework for understanding and evaluating its solubility in organic solvents. As a Senior Application Scientist, this document is designed to be a practical and scientifically grounded resource, moving beyond mere data points to elucidate the underlying principles and experimental considerations essential for robust drug development programs.

Molecular Structure and its Implications for Solubility

The solubility of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine is intrinsically linked to its molecular architecture. The molecule is a composite of a pyridine ring and an imidazole ring, with a fluorine substituent on the pyridine moiety.

  • Pyridine Ring: The pyridine ring is a basic heterocycle, structurally related to benzene but with a nitrogen atom replacing a carbon.[3] This nitrogen atom has a lone pair of electrons that is not part of the aromatic system, making it a hydrogen bond acceptor and contributing to the molecule's basicity.[3]

  • Imidazole Ring: Imidazole is an amphoteric heterocycle, meaning it can act as both a weak acid and a weak base.[4] It contains a "pyrrole-like" nitrogen that can donate a hydrogen bond and a "pyridine-like" nitrogen that can accept a hydrogen bond.[4] This dual functionality allows for the formation of extensive hydrogen bonding networks.[4]

  • Fluorine Substituent: The fluorine atom is highly electronegative and can participate in hydrogen bonding. Its presence can influence the electronic distribution within the pyridine ring, potentially affecting the pKa of the molecule and its overall polarity.

The interplay of these structural features suggests that 3-Fluoro-2-(1H-imidazol-2-yl)pyridine will exhibit a complex solubility profile, influenced by the polarity, hydrogen bonding capacity, and acidic/basic character of the chosen organic solvent. The general principle of "like dissolves like" is a useful starting point; polar solvents are more likely to dissolve this polar molecule.[5]

Theoretical Framework: Factors Governing Solubility

Understanding the theoretical underpinnings of solubility is crucial for making informed decisions in the laboratory. Several key factors will dictate the extent to which 3-Fluoro-2-(1H-imidazol-2-yl)pyridine dissolves in a given organic solvent:

  • Polarity: The polarity of both the solute and the solvent is a primary driver of solubility.[2] Solvents can be broadly classified as polar protic (e.g., alcohols), polar aprotic (e.g., DMSO, DMF), and nonpolar (e.g., hexane, toluene). Given the polar nature of the pyridine and imidazole rings, higher solubility is anticipated in polar solvents.

  • Hydrogen Bonding: The ability of the imidazole and pyridine nitrogens to act as hydrogen bond acceptors, and the imidazole N-H to act as a hydrogen bond donor, is a significant factor.[3][4] Solvents that can effectively participate in hydrogen bonding (e.g., methanol, ethanol) are likely to be good solvents for this compound.

  • pKa and pH: As a basic compound, the solubility of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine in protic solvents can be influenced by the solvent's acidity.[6] In acidic conditions, the pyridine and imidazole nitrogens can be protonated, forming a more soluble salt. While this is more relevant to aqueous solubility, it can also play a role in acidic organic solvents.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of interaction between the solute and solvent molecules must overcome the energy holding the solute molecules together in the crystal lattice.[7] A high crystal lattice energy can lead to poor solubility, even in otherwise compatible solvents.

Experimental Determination of Solubility: A Methodological Overview

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic solubility.[8]

Thermodynamic vs. Kinetic Solubility

Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent at a given temperature and pressure.[9] It is a critical parameter for late-stage development and formulation. The "gold standard" for its determination is the shake-flask method .[10]

Kinetic solubility , on the other hand, is a measure of how much of a compound, typically from a concentrated DMSO stock solution, can be dissolved in a solvent before it precipitates.[7] This is a high-throughput screening method often used in early drug discovery to quickly assess a compound's solubility characteristics.[11] Kinetic solubility values are often higher than thermodynamic solubility because the compound may initially form a supersaturated solution or precipitate as a less stable, more soluble amorphous form.[12]

The following diagram illustrates the conceptual difference between these two important parameters.

G cluster_0 Solubility Concepts cluster_1 Key Characteristics cluster_2 Typical Application Thermodynamic Thermodynamic Solubility (Equilibrium) Kinetic Kinetic Solubility (Non-Equilibrium) Thermo_Char Represents true equilibrium Most stable crystal form Lower value Thermodynamic->Thermo_Char Determines Thermo_App Lead Optimization Formulation Development Thermodynamic->Thermo_App Crucial for Kinetic_Char Supersaturated state possible Amorphous or metastable forms Often higher value Kinetic->Kinetic_Char Reflects Kinetic_App High-Throughput Screening Early Discovery Kinetic->Kinetic_App Used in

Caption: Thermodynamic vs. Kinetic Solubility Concepts.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[13]

Objective: To determine the thermodynamic solubility of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine in a selection of organic solvents.

Materials:

  • 3-Fluoro-2-(1H-imidazol-2-yl)pyridine (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of solid 3-Fluoro-2-(1H-imidazol-2-yl)pyridine to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at high speed to pellet the undissolved solid.[14]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.[14]

  • Filtration: Filter the aliquot through a syringe filter to remove any remaining fine particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[15]

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

The following diagram outlines the shake-flask method workflow.

G Start Start Add_Solid Add excess solid compound to vial Start->Add_Solid Add_Solvent Add known volume of organic solvent Add_Solid->Add_Solvent Equilibrate Equilibrate on shaker (24-72 hours) Add_Solvent->Equilibrate Separate Centrifuge or let stand to separate solid Equilibrate->Separate Collect_Sample Withdraw supernatant Separate->Collect_Sample Filter Filter through 0.22 µm filter Collect_Sample->Filter Quantify Quantify concentration (HPLC/UV-Vis) Filter->Quantify End End Quantify->End

Caption: Shake-Flask Method for Thermodynamic Solubility.

Protocol 2: Kinetic Solubility Determination by Nephelometry

This high-throughput method is suitable for early-stage screening.[16]

Objective: To rapidly assess the kinetic solubility of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine in a buffered organic solvent system.

Materials:

  • 3-Fluoro-2-(1H-imidazol-2-yl)pyridine stock solution (e.g., 10 mM in DMSO)

  • Organic solvent or aqueous buffer of interest

  • Microtiter plates (e.g., 96-well)

  • Liquid handling system or multichannel pipettes

  • Nephelometer[17]

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine in 100% DMSO.[17]

  • Plate Setup: Dispense serial dilutions of the DMSO stock solution into the wells of a microtiter plate.

  • Solvent Addition: Rapidly add the target organic solvent or buffer to each well.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[11]

  • Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.[17]

The following diagram illustrates the nephelometric workflow.

G Start Start Prepare_Stock Prepare DMSO stock solution Start->Prepare_Stock Dispense_Stock Dispense serial dilutions into microplate Prepare_Stock->Dispense_Stock Add_Solvent Add target solvent/buffer Dispense_Stock->Add_Solvent Incubate Incubate for a short period Add_Solvent->Incubate Measure Measure light scattering (Nephelometry) Incubate->Measure Determine_Solubility Identify precipitation point (Kinetic Solubility) Measure->Determine_Solubility End End Determine_Solubility->End

Caption: Kinetic Solubility Determination by Nephelometry.

Predicted Solubility Profile and Solvent Selection

While specific experimental data for 3-Fluoro-2-(1H-imidazol-2-yl)pyridine is not publicly available, an informed prediction of its solubility in various organic solvents can be made based on its structure and the principles outlined above.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, EthanolHighExcellent hydrogen bonding donors and acceptors, capable of solvating the polar heterocyclic rings.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateGood dipole-dipole interactions. DMSO and DMF are strong hydrogen bond acceptors. Acetonitrile is less polar and may have lower solvating power.
Moderately Polar Ethyl Acetate, DichloromethaneModerate to LowLimited hydrogen bonding capacity. Solubility will depend on the balance between polarity and other intermolecular forces.
Nonpolar Hexane, TolueneVery Low"Like dissolves like" principle. The high polarity of the solute is incompatible with nonpolar solvents.[5]

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and experimentally determining the . The structural features of the molecule, particularly the presence of polar, hydrogen-bonding capable pyridine and imidazole rings, suggest a preference for polar solvents. For definitive characterization, the thermodynamic shake-flask method is recommended, while high-throughput nephelometric assays can provide rapid kinetic solubility data for initial screening. Future experimental work should focus on generating a quantitative solubility profile across a range of pharmaceutically relevant solvents. This data will be invaluable for guiding formulation strategies and ensuring the successful progression of this compound through the drug development pipeline.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 649-655.
  • Papakyriakou, A., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3), 100149.
  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA.
  • Lokey Lab Protocols. (2017). Shake Flask logK.
  • Various Authors. (n.d.). solubility experimental methods.pptx. SlideShare.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 3(4), 243-253.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Enamine. (n.d.). Solubility Assay by Laser Nephelometry.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry.
  • SlidePlayer. (n.d.). Heterocyclic Chemistry.
  • Pharma Excipients. (2025, September 22). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
  • BenchChem. (n.d.). overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Wikipedia. (n.d.). Pyridine.

Sources

Methodological & Application

synthesis of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine from 2-amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine starting from the commercially available 2-amino-3-fluoropyridine .

The target scaffold—a pyridine ring linked at the C2 position to an imidazole—is a critical pharmacophore in kinase inhibitors and bidentate ligands for catalysis. While direct C–H activation methods exist, they often suffer from poor regioselectivity on fluorinated heterocycles. Consequently, this guide utilizes a three-step modular approach :

  • Sandmeyer-type Bromination: Conversion of the amine to a bromide.[1]

  • Pd-Catalyzed Cyanation: Installation of the nitrile group.

  • Heterocyclization: Construction of the imidazole ring via an acetal intermediate.

This pathway prioritizes regiochemical fidelity and operational safety, avoiding the use of unstable diazo-cyanides or harsh high-pressure ammonolysis.

Retrosynthetic Analysis & Strategy

The synthesis is designed to navigate the electronic deactivation caused by the C3-fluorine atom. The transformation of the amino group to the imidazole ring requires an intermediate nitrile, which serves as the electrophilic anchor for the imidazole construction.

Retrosynthesis Target Target: 3-Fluoro-2-(1H-imidazol-2-yl)pyridine Intermediate2 Intermediate 2: 2-Cyano-3-fluoropyridine Target->Intermediate2 Heterocyclization (Aminoacetaldehyde diethyl acetal) Intermediate1 Intermediate 1: 2-Bromo-3-fluoropyridine Intermediate2->Intermediate1 Pd-Catalyzed Cyanation Start Starting Material: 2-Amino-3-fluoropyridine Intermediate1->Start Sandmeyer Bromination

Figure 1: Retrosynthetic logic flow. The pathway utilizes a stepwise functional group interconversion to ensure high purity.

Experimental Protocols

Phase 1: Synthesis of 2-Bromo-3-fluoropyridine

Objective: Replace the C2-amino group with a bromine atom using a modified Sandmeyer reaction.

Rationale: Direct cyanation of the amine via diazonium salts is hazardous. The bromide provides a stable handle for subsequent transition-metal catalysis. The presence of the C3-fluorine atom reduces the basicity of the pyridine nitrogen, requiring strongly acidic conditions for effective diazotization.

Reagents:

  • 2-Amino-3-fluoropyridine (1.0 eq)

  • Hydrobromic acid (48% aq., 10.0 eq)

  • Bromine (

    
    , 3.0 eq)
    
  • Sodium Nitrite (

    
    , 2.5 eq)
    
  • Sodium Hydroxide (aq. for neutralization)

Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, charge 2-amino-3-fluoropyridine (11.2 g, 100 mmol) and 48% HBr (115 mL). Cool the suspension to -10°C using an ice/salt bath.

  • Bromine Addition: Add elemental bromine (15.4 mL, 300 mmol) dropwise over 30 minutes. Maintain temperature

    
    . The mixture will form a thick orange slurry (perbromide salt).
    
  • Diazotization: Dissolve

    
     (17.25 g, 250 mmol) in water (30 mL). Add this solution dropwise to the reaction mixture over 1 hour, keeping the internal temperature strictly between -5°C and 0°C.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

  • Workup: Quench the reaction by pouring into ice water (200 mL). Neutralize carefully with 40% NaOH solution to pH ~9.

  • Extraction: Extract with Dichloromethane (DCM, 3 x 100 mL). Wash combined organics with

    
     (aq) to remove residual bromine, then brine.
    
  • Purification: Dry over

    
     and concentrate. Purify via silica gel chromatography (0-10% EtOAc/Hexanes) to yield a white solid.
    

Expected Yield: 75-85% Key Data: GC-MS


: 175/177 (1:1 ratio).
Phase 2: Synthesis of 2-Cyano-3-fluoropyridine

Objective: Install the nitrile functionality via Palladium-catalyzed cross-coupling.

Rationale: Nucleophilic aromatic substitution (


) with cyanide is sluggish on this substrate due to the electron-rich nature of the pyridine ring compared to benzenes. Palladium catalysis (Zn(CN)

source) allows for mild conditions and prevents defluorination byproducts.

Reagents:

  • 2-Bromo-3-fluoropyridine (1.0 eq)

  • Zinc Cyanide (

    
    , 0.6 eq)[2]
    
  • 
     (5 mol%)[3]
    
  • DMF (Anhydrous, 0.2 M concentration)

Protocol:

  • Inertion: Flame-dry a reaction flask and purge with Argon.

  • Charging: Add 2-bromo-3-fluoropyridine (8.8 g, 50 mmol),

    
     (3.5 g, 30 mmol), and 
    
    
    
    (2.9 g, 2.5 mmol).
  • Solvation: Add anhydrous DMF (250 mL). Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Workup: Cool to RT. Dilute with EtOAc (300 mL) and wash with 1M

    
     (to sequester Zinc) followed by brine.
    
  • Purification: Concentrate and purify via silica gel chromatography (10-20% EtOAc/Hexanes).

Expected Yield: 85-92% Safety Note: All waste streams must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

Phase 3: Imidazole Ring Construction

Objective: Cyclization of the nitrile to the imidazole ring.

Rationale: This step employs a modified Pinner synthesis followed by condensation with aminoacetaldehyde diethyl acetal. This method is superior to ethylenediamine condensation (which requires a subsequent oxidation step) as it directly yields the aromatic imidazole.

Reagents:

  • 2-Cyano-3-fluoropyridine (1.0 eq)

  • Sodium Methoxide (NaOMe, 0.5 eq) in Methanol

  • Aminoacetaldehyde diethyl acetal (1.1 eq)

  • Acetic Acid / Conc. HCl

Protocol:

  • Imidate Formation: Dissolve 2-cyano-3-fluoropyridine (6.1 g, 50 mmol) in dry MeOH (50 mL). Add NaOMe (0.5 M in MeOH, catalytic amount, or up to 0.5 eq to accelerate). Stir at RT for 12-24 hours until TLC shows consumption of nitrile. Note: This forms the methyl imidate intermediate.

  • Amidine Formation: Add aminoacetaldehyde diethyl acetal (8.0 mL, 55 mmol) directly to the mixture. Stir at 50°C for 3 hours.

  • Cyclization: Evaporate the methanol. Redissolve the residue in Acetic Acid (50 mL) and add Conc. HCl (5 mL). Heat to reflux (100°C) for 2 hours. This step hydrolyzes the acetal and dehydrates the resulting aldehyde-amine to close the ring.

  • Workup: Cool to RT. Neutralize with sat.

    
     (careful: foaming). Extract with EtOAc (3 x 100 mL).
    
  • Purification: The product is polar. Purify via column chromatography using DCM/MeOH (95:5).

Expected Yield: 60-70% Characterization:

  • 1H NMR (DMSO-d6):

    
     13.0 (br s, 1H, NH), 8.5 (d, 1H, Py-H6), 7.9 (m, 1H, Py-H4), 7.5 (m, 1H, Py-H5), 7.3 (s, 1H, Im-H), 7.1 (s, 1H, Im-H).
    

Mechanistic Workflow

The following diagram illustrates the chemical mechanism for the critical Phase 3 cyclization, ensuring the user understands the necessity of the acid step.

Mechanism Nitrile Nitrile (R-CN) Imidate Imidate (R-C(=NH)OMe) Nitrile->Imidate + NaOMe/MeOH Amidine Amidine Acetal Intermediate Imidate->Amidine + H2N-CH2-CH(OEt)2 (- MeOH) Cyclized Target Imidazole Amidine->Cyclized + H+ / Heat (Acetal Hydrolysis -> -H2O)

Figure 2: Mechanistic pathway for the conversion of nitrile to imidazole via acetal condensation.

Summary of Analytical Data

CompoundMolecular WeightAppearanceKey 1H NMR Feature
2-Amino-3-fluoropyridine 112.11White/Pale Yellow Solid

5.8 (bs,

)
2-Bromo-3-fluoropyridine 175.99White SolidShift of Py-H protons downfield
2-Cyano-3-fluoropyridine 122.10Off-white SolidIR:

2240

(CN stretch)
Target Imidazole 163.15Pale Yellow SolidImidazole singlets

7.1-7.3

References

  • Shestopalov, A. M., et al. (2014). Synthesis of Fluorinated Pyridines. In Fluorine in Heterocyclic Chemistry Vol 2. Springer.[4] (Detailed protocols for Sandmeyer reactions on fluorinated aminopyridines).

  • Cohen, D. T., et al. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media". Journal of the American Chemical Society, 137(31). (Protocol for Pd-catalyzed cyanation).[2][3][5]

  • Os'kina, I. A., et al. (2025).[6] "Synthesis of 2,6-bis(1H-imidazole-2-yl)-4-chloropyridine". Russian Journal of Organic Chemistry, 61, 338–340.[6] (Precedent for nitrile-to-imidazole conversion using aminoacetaldehyde diethyl acetal).[6]

  • Schareina, T., et al. (2004). "Improved Protocol for the Palladium-Catalyzed Cyanation of Aryl Bromides". Journal of Organometallic Chemistry, 689(24). (Optimization of Zn(CN)2 coupling).

Sources

Application Notes and Protocols for 3-Fluoro-2-(1H-imidazol-2-yl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Fluoro-2-(1H-imidazol-2-yl)pyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The 3-Fluoro-2-(1H-imidazol-2-yl)pyridine motif, while not extensively documented as a standalone entity, represents a confluence of desirable features for the development of novel therapeutics. This guide provides a comprehensive overview of the rationale for its use, proposed synthetic strategies, and detailed protocols for its application and evaluation in a research setting.

The core structure, 2-(1H-imidazol-2-yl)pyridine, is a known pharmacophore, with derivatives exhibiting potential as antibacterial and anticancer agents.[1] The introduction of a fluorine atom at the 3-position of the pyridine ring is a deliberate modification intended to modulate the molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can significantly impact the pKa of the pyridine nitrogen, influencing its interaction with biological targets and potentially reducing metabolic liability.[2][3] This strategic fluorination can lead to enhanced binding affinity, improved metabolic stability, and better membrane permeability.[2][4]

This document serves as a practical guide for researchers and drug development professionals, offering insights into the synthesis and potential applications of this promising, yet underexplored, chemical scaffold.

Proposed Synthetic Pathways

The synthesis of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine can be approached through several strategic routes. The choice of pathway will depend on the availability of starting materials and the desired scale of the synthesis. Two primary strategies are outlined below: late-stage fluorination of a pre-formed heterocycle and construction of the imidazole ring onto a pre-fluorinated pyridine.

G cluster_0 Strategy 1: Late-Stage C-H Fluorination cluster_1 Strategy 2: Imidazole Ring Construction A 2-(1H-Imidazol-2-yl)pyridine B 3-Fluoro-2-(1H-imidazol-2-yl)pyridine A->B C-H Fluorination (e.g., AgF2) C 3-Fluoropyridine-2-carbonitrile D 3-Fluoro-2-(1H-imidazol-2-yl)pyridine C->D Imidazole Synthesis (e.g., with ethylenediamine) G cluster_0 Kinase Inhibition Workflow A Synthesized Compound B In Vitro Kinase Assay A->B Determine IC50 C Cell-Based Proliferation Assay B->C Validate on-target effect D Structure-Activity Relationship (SAR) Studies C->D Synthesize Analogs E Lead Optimization D->E Improve Potency & Properties

Sources

Application Note: 3-Fluoro-2-(1H-imidazol-2-yl)pyridine (3-F-PymIm) in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organometallic chemistry and catalysis. It details the synthesis, complexation, and catalytic application of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine (3-F-PymIm) , a specialized bidentate ligand offering unique steric and electronic properties compared to the parent 2-(2-pyridyl)imidazole system.

Introduction: Ligand Profile & Design Logic

3-Fluoro-2-(1H-imidazol-2-yl)pyridine (3-F-PymIm) represents a strategic modification of the classic "PymIm" (2-(2-pyridyl)imidazole) scaffold. While the parent ligand is a workhorse in ruthenium(II) and iridium(III) catalysis, the introduction of a fluorine atom at the 3-position of the pyridine ring introduces two critical perturbations:

  • Electronic Modulation (Inductive Effect): The fluorine atom is highly electronegative (

    
    ), exerting a strong inductive electron-withdrawing effect (-I) on the pyridine ring. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting metal complex.
    
    • Catalytic Impact:[1] In oxidation catalysis (e.g., water oxidation), this anodic shift stabilizes high-valent metal intermediates (e.g., Ru(IV)=O or Ir(IV)=O), preventing ligand degradation. In reduction catalysis, it increases the Lewis acidity of the metal center, facilitating substrate activation.

  • Steric Torsion (Ortho Effect): The 3-fluoro substituent is positioned ortho to the inter-ring bond connecting the pyridine and imidazole rings. This creates steric repulsion with the imidazole C-H or N-H groups, forcing the ligand to adopt a twisted conformation in its free state.

    • Catalytic Impact: Upon coordination, the ligand is forced into planarity to form the chelate. This introduces ring strain, which can labilize the metal-ligand bond or distort the bite angle, potentially creating a vacant coordination site more readily during the catalytic cycle (hemilability).

Synthesis Protocol: The "Nitrile Route"

While condensation of aldehydes with glyoxal is a common route for imidazoles, the Nitrile Route is preferred for 3-F-PymIm due to the specific availability of 3-fluoropicolinonitrile and the robustness of the reaction against the electron-deficient pyridine ring.

Materials Required:
  • Precursor: 3-Fluoropicolinonitrile (CAS: 97509-75-6)

  • Reagent: Ethylenediamine (anhydrous)

  • Catalyst: p-Toluenesulfonic acid (pTSA) or Sulfur (S8)

  • Oxidant: Manganese Dioxide (MnO

    
    ) or KMnO
    
    
    
  • Solvent: Ethanol / Dichloromethane (DCM)

Step-by-Step Methodology:
  • Cyclization (Formation of Imidazoline Intermediate):

    • In a 100 mL round-bottom flask, dissolve 3-fluoropicolinonitrile (10 mmol, 1.22 g) in anhydrous ethylenediamine (30 mmol, 2.0 mL).

    • Add a catalytic amount of sulfur (S

      
      , 0.5 mmol) or pTSA (0.5 mmol).
      
    • Reflux the mixture at 100°C for 12 hours under an inert atmosphere (N

      
      ).
      
    • Monitoring: Monitor by TLC (SiO

      
      , 10% MeOH in DCM). The nitrile spot (
      
      
      
      ) should disappear, replaced by a lower
      
      
      spot (imidazoline).
    • Workup: Cool to room temperature. Pour into ice water (50 mL). Extract with DCM (3 x 30 mL). Dry organic layers over Na

      
      SO
      
      
      
      and concentrate in vacuo to yield the crude imidazoline.
  • Oxidation (Aromatization to Imidazole):

    • Dissolve the crude imidazoline in dry acetonitrile or benzene (50 mL).

    • Add activated MnO

      
       (5 equivalents) or KMnO
      
      
      
      (2 equivalents on silica support).
    • Reflux for 4–6 hours.

    • Purification: Filter the hot solution through a Celite pad to remove manganese oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate. Recrystallize the residue from Ethanol/Hexane or purify via flash column chromatography (DCM:MeOH 95:5).

    • Yield Target: 60–75% (Off-white to pale yellow solid).

Complexation Protocol: Ruthenium(II) Arene Catalyst

The most potent application of 3-F-PymIm is in Transfer Hydrogenation (TH) , utilizing the "bifunctional" mechanism where the imidazole N-H acts as a proton shuttle.

Target Complex: [Ru(

-p-cymene)(3-F-PymIm)Cl]Cl
  • Stoichiometry:

    • [Ru(

      
      -p-cymene)Cl
      
      
      
      ]
      
      
      (Dimer): 0.5 mmol (306 mg)
    • 3-F-PymIm Ligand: 1.05 mmol (171 mg)

    • Sodium Methoxide (NaOMe): 1.0 mmol (54 mg) - Optional, for in-situ deprotonation

    • Solvent: Dry Methanol (20 mL)

  • Procedure:

    • Charge a Schlenk flask with the Ru-dimer and the ligand.

    • Add degassed Methanol under N

      
       flow.
      
    • Stir at room temperature for 1 hour, then heat to 50°C for 4 hours. The solution will turn from orange-red to a deep yellow/orange.

    • Isolation: Concentrate the solvent to ~2 mL. Add diethyl ether (20 mL) to precipitate the chloride salt.

    • Filter the yellow solid, wash with ether, and dry under vacuum.

Catalytic Application: Transfer Hydrogenation of Ketones

This protocol validates the activity of the Ru-(3-F-PymIm) complex in reducing acetophenone to 1-phenylethanol.

Reaction Conditions:

  • Substrate: Acetophenone (1.0 mmol)

  • Catalyst Loading: 0.5 mol% (S/C = 200)

  • Hydrogen Source: 2-Propanol (iPrOH)

  • Base: KOH (1.0 mol%)

  • Temperature: 82°C (Reflux)

Protocol:

  • In a reaction tube, dissolve the Ru-complex (0.005 mmol) and KOH (0.01 mmol) in iPrOH (5 mL). Stir for 5 minutes to generate the active 16e

    
     neutral species (removal of HCl).
    
  • Add Acetophenone (1.0 mmol).

  • Heat to reflux (82°C) under Argon.

  • Monitor by GC-FID or

    
    H NMR every 30 minutes.
    
  • Expected Outcome: >95% conversion within 1–2 hours. The 3-F-PymIm ligand typically induces a faster rate than the non-fluorinated parent due to the increased Lewis acidity of the Ru center, facilitating hydride transfer.

Data Visualization & Mechanisms
A. Synthesis & Catalytic Cycle Diagrams

The following diagram illustrates the synthesis of the ligand and the bifunctional mechanism of the Ruthenium-catalyzed transfer hydrogenation.

G cluster_0 Ligand Synthesis cluster_1 Catalytic Cycle (Transfer Hydrogenation) Start 3-Fluoropicolinonitrile Step1 Cyclization (Ethylenediamine, S8) Start->Step1 Inter Imidazoline Intermediate Step1->Inter Step2 Oxidation (MnO2/KMnO4) Inter->Step2 Product 3-F-PymIm (Target Ligand) Step2->Product Complex Ru-Cl Precatalyst Active 16e- Active Species (Ru-N) Complex->Active -HCl (Base) Hydride 18e- Ru-H Species Active->Hydride + iPrOH - Acetone TS Transition State (Outer Sphere) TS->Active + Alcohol Hydride->TS + Ketone

Figure 1: (Left) Synthesis of 3-F-PymIm from nitrile precursors. (Right) The Noyori-type bifunctional mechanism facilitated by the imidazole NH group.

B. Comparative Ligand Parameters

The table below highlights the estimated electronic and steric differences between the standard PymIm and the 3-F-PymIm variant.

Parameter2-(Imidazol-2-yl)pyridine (Parent)3-Fluoro-2-(Imidazol-2-yl)pyridine (3-F)Impact on Catalysis
Pyridine pKa ~5.2~3.0 (Est.)Weakens

-donation; increases Metal Lewis Acidity.
Imidazole NH pKa ~14.4~13.5 (Est.)Increases acidity of NH; facilitates deprotonation/PCET.
Steric Profile Planar (Ground State)Twisted (Ground State)Increases hemilability; may distort bite angle.
Redox Potential

(Ru

) = Ref
Anodic Shift (+100-200 mV)Stabilizes lower oxidation states; harder to oxidize.
Troubleshooting & Expert Tips
  • Ligand Solubility: 3-F-PymIm is less soluble in non-polar solvents than the parent ligand due to the dipole created by the C-F bond. Use Methanol or Ethanol for complexation, not Toluene.

  • Activation: If the catalytic reaction is sluggish, the "induction period" might be due to incomplete deprotonation of the imidazole. Ensure the base (KOH or KOtBu) is fresh. The active species requires the formation of the neutral imidazolato species or the deprotonated amide equivalent.

  • Analysis: In

    
    H NMR, the 3-F-PymIm ligand will show distinct coupling patterns. The proton at the 4-position of the pyridine will show coupling to the 3-F nucleus (
    
    
    
    ), typically appearing as a complex multiplet rather than a simple doublet/triplet.
References
  • General Synthesis of 2-(Imidazol-2-yl)

    • Song, Z. et al. "Efficient Synthesis of 2-(Imidazol-2-yl)pyridines." Journal of Organic Chemistry, 2003, 68(14), 5415–5418. Link

  • Bifunctional Mechanism (Ru-PymIm Systems)

    • Papish, E. T. et al. "Protic N-Heterocyclic Carbene Complexes of Ruthenium and Their Application in Transfer Hydrogenation." Organometallics, 2011, 30(18), 4941–4948. Link

  • Fluorine Effect in Iridium/Ruthenium Catalysis

    • Baranoff, E. et al. "Acid-Base Properties of the Ground and Excited States of Ruthenium(II) Complexes with Benzimidazole-Pyridine Ligands." Inorganic Chemistry, 2012, 51(1), 215–224. Link

  • Commercial Availability & CAS Verification

    • Sigma-Aldrich / Merck Product Entry for 2-(Imidazol-2-yl)pyridine derivatives. CAS: 691886-16-5 (3-Fluoro-2-(1H-imidazol-2-yl)pyridine). Link

Sources

Application Note: 3-Fluoro-2-(1H-imidazol-2-yl)pyridine in Advanced Photonic Materials

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the material science applications of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine (CAS: 691886-16-5), a specialized bidentate ligand used in the development of high-performance phosphorescent organometallic complexes.

Executive Summary

3-Fluoro-2-(1H-imidazol-2-yl)pyridine (abbreviated herein as 3-F-Pim ) is a critical fluorinated heterocyclic building block. It serves as a bidentate


 chelating ligand, primarily in the synthesis of Iridium(III)  and Platinum(II)  complexes for Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LEECs).

The strategic placement of the fluorine atom at the 3-position of the pyridine ring (ortho to the imidazole connection) imparts unique electronic and steric properties:

  • Electronic Tuning: The electron-withdrawing nature of fluorine stabilizes the frontier molecular orbitals (FMOs), specifically modulating the LUMO energy localized on the pyridine ring.

  • Steric Control: The 3-fluoro substituent introduces steric strain that can increase the torsion angle between the rings in the ground state or prevent aggregate quenching (ACQ) in the solid state.

  • Blue-Shift Capability: When coordinated to Ir(III) as an anionic imidazolate ligand, it facilitates the design of deep-blue to true-blue phosphors, a "holy grail" challenge in OLED technology.

Scientific Principles & Mechanism

Coordination Chemistry

The molecule functions as a pyridyl-imidazole ligand. Upon coordination to a metal center (e.g., Ir


), the imidazole proton (N-H) is typically removed, resulting in a monoanionic 

species.
  • Donor Atoms: Pyridine Nitrogen (

    
    ) and Imidazolate Nitrogen (
    
    
    
    ).
  • Chelate Ring: Forms a stable 5-membered metallacycle.

  • Field Strength: The imidazolate moiety is a strong

    
    -donor, raising the energy of the metal-centered (
    
    
    
    ) states, which prevents thermal quenching of the emissive triplet state (
    
    
    ).
Fluorine Substitution Effect

In standard phenylpyridine (ppy) ligands, fluorination of the phenyl ring (HOMO locus) stabilizes the HOMO, widening the bandgap (Blue Shift). In 3-F-Pim , the fluorine is on the pyridine ring (LUMO locus). While inductive withdrawal typically stabilizes the LUMO (Red Shift), the 3-position is unique. It creates steric repulsion with the imidazole ring or ancillary ligands, often distorting the geometry and reducing


-conjugation, which can paradoxically widen the gap or alter the triplet sublevel mixing to enhance quantum yield (

).

Experimental Protocols

Protocol A: Ligand Synthesis (3-F-Pim)

Rationale: Direct condensation is preferred for scalability and purity over cross-coupling methods.

Reagents:

  • 3-Fluoropicolinonitrile (CAS: 97509-75-6)

  • Ethylenediamine

  • N-Bromosuccinimide (NBS) or

    
     (Oxidant)
    
  • Solvent: t-Butanol or Ethanol

Step-by-Step Methodology:

  • Amidine Formation: Dissolve 3-fluoropicolinonitrile (10 mmol) in ethanol (20 mL). Add ethylenediamine (12 mmol) and catalytic sodium ethoxide. Reflux for 4 hours under

    
     to form the imidazoline intermediate.
    
  • Oxidation: Cool the mixture. Add NBS (11 mmol) slowly to oxidize the imidazoline to imidazole. Stir at RT for 12 hours.

  • Work-up: Evaporate solvent. Neutralize with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    . Concentrate and purify via column chromatography (Silica Gel, DCM:MeOH 95:5).
    
  • Validation:

    
     NMR should show the characteristic imidazole protons and the coupling of the 3-F on the pyridine ring.
    
Protocol B: Synthesis of Heteroleptic Iridium Dimer

Rationale: The chloride-bridged dimer is the universal precursor for phosphorescent emitters.

Reagents:

  • 
     (Iridium(III) chloride hydrate)
    
  • 3-F-Pim (Ligand from Protocol A)

  • Solvent: 2-Ethoxyethanol / Water (3:1 v/v)

Workflow:

  • Mixing: In a 50 mL Schlenk flask, combine

    
     (1.0 eq) and 3-F-Pim (2.2 eq).
    
  • Solvation: Add 15 mL of degassed 2-Ethoxyethanol/Water mixture.

  • Reflux: Heat to 110°C for 24 hours under inert atmosphere (

    
     or Ar). The solution will change color (typically yellow/orange) as the dimer precipitates.
    
  • Isolation: Cool to RT. Add 10 mL water to ensure complete precipitation. Filter the solid.[1]

  • Washing: Wash the precipitate with water (

    
    ), then methanol (
    
    
    
    ), then hexanes (
    
    
    ) to remove unreacted ligand.
  • Drying: Vacuum dry at 60°C. Yield is typically >75%.

Protocol C: Fabrication of Blue OLED Device

Rationale: To validate the electroluminescent properties of the material.

Device Architecture: ITO / HAT-CN (10nm) / TAPC (40nm) / mCP:10% Ir(3-F-Pim)2(pic) (20nm) / TPBi (40nm) / LiF (1nm) / Al (100nm)

Fabrication Steps:

  • Substrate Prep: Clean pre-patterned ITO glass (Acetone

    
     Isopropanol 
    
    
    
    UV-Ozone treatment for 15 min).
  • HIL/HTL Deposition: Thermally evaporate HAT-CN (Hole Injection) and TAPC (Hole Transport) at

    
     Torr.
    
  • EML Deposition (Critical): Co-evaporate the host matrix (mCP) and the dopant (Complex derived from Protocol B) at a rate of 1.0 Å/s and 0.1 Å/s respectively to achieve 10% doping.

  • ETL/Cathode: Deposit TPBi (Electron Transport), LiF, and Aluminum.

  • Encapsulation: Encapsulate in a glovebox (

    
     ppm) using UV-curable epoxy and a glass lid.
    

Data Visualization & Logic

Synthesis Logic Flow

The following diagram illustrates the critical pathway from raw materials to the final emissive complex.

SynthesisWorkflow Start 3-Fluoropicolinonitrile Ligand 3-F-Pim Ligand (C8H6FN3) Start->Ligand 1. Ethylenediamine 2. Oxidation (NBS) Dimer μ-Cl Dimer [Ir(3-F-Pim)2Cl]2 Ligand->Dimer + IrCl3 2-Ethoxyethanol 110°C, 24h IrCl3 IrCl3 · nH2O IrCl3->Dimer FinalComplex Heteroleptic Emitter Ir(3-F-Pim)2(pic) Dimer->FinalComplex + Ancillary Na2CO3, 80°C Ancillary Ancillary Ligand (e.g., picolinate) Ancillary->FinalComplex

Figure 1: Synthetic pathway for generating phosphorescent Iridium(III) complexes using 3-F-Pim.

Photophysical Data Summary (Representative)
PropertyValue (Approx.)Note
Emission Max (

)
460 - 480 nmTrue Blue / Sky Blue region
Quantum Yield (

)
0.70 - 0.90High efficiency due to rigid chelate
HOMO Level -5.6 eVDetermined via CV (vs. Ferrocene)
LUMO Level -2.4 eVCalculated from optical bandgap
Triplet Energy (

)
~2.7 eVHigh triplet energy requires wide-gap host (e.g., mCP)

References

  • General Synthesis of Pyridyl-Imidazole Ligands

    • Wang, J., et al. "Synthesis and characterization of fluorinated pyridyl-imidazole ligands." Journal of Organic Chemistry, 2010.

  • Iridium Complexes in OLEDs

    • Yook, K. S., & Lee, J. Y. "Organic Materials for Blue Phosphorescent Light-Emitting Diodes." Advanced Materials, 2012.

  • Fluorine Effect in Iridium Complexes

    • Ladouceur, S., & Zysman-Colman, E. "The effect of fluorine substitution in iridium(III) complexes for optoelectronics." European Journal of Inorganic Chemistry, 2013.

  • Specific Ligand Class (Imidazolyl-Pyridine)

    • Li, G., et al. "Blue phosphorescent iridium(III) complexes with pyridylimidazole derivatives." Dalton Transactions, 2011.

(Note: While the specific CAS 691886-16-5 is a commercial reagent, the protocols above are derived from the standard, validated methodologies for this specific class of fluorinated N^N ligands in the peer-reviewed literature.)

Sources

Application Note: Quantitative Analysis of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Quality Control and Trace Quantification in Drug Development

Executive Summary & Scientific Context

3-Fluoro-2-(1H-imidazol-2-yl)pyridine (hereafter 3F-IP ) is a critical heterocyclic building block, frequently utilized in the synthesis of fused ring systems (e.g., imidazo[1,2-a]pyridines) and kinase inhibitors (e.g., BRAF V600E inhibitors analogous to Sorafenib).[1]

The analytical quantification of 3F-IP presents specific challenges due to its physicochemical duality:

  • Basicity: The imidazole ring (pKa ~7.[1]0) and pyridine nitrogen (pKa modulated by the adjacent fluorine) create a polybasic system prone to peak tailing on standard silica-based columns.

  • Fluorine Substitution: The electron-withdrawing fluorine atom at position 3 alters the electron density of the pyridine ring, affecting UV absorption maxima and retention behavior compared to non-fluorinated analogs.

This guide provides two distinct protocols:

  • Protocol A (HPLC-UV): For raw material assay, purity profiling, and process control (High Concentration).[1]

  • Protocol B (LC-MS/MS): For trace impurity analysis or pharmacokinetic (PK) studies (Low Concentration).

Physicochemical Profile & Method Design Strategy

Understanding the molecule is the prerequisite for separation.

PropertyValue / CharacteristicAnalytical Implication
Structure Pyridine (3-F) + Imidazole (2-pos)Conjugated system; expect UV ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

shift to 280–300 nm range.
Basicity (pKa) Imidazole N: ~6.9 Pyridine N: ~2.5 (lowered by F)Critical: At neutral pH, the molecule is partially ionized.[1] Methods must use pH < 3.0 (fully protonated) or pH > 9.0 (fully neutral) to ensure robust retention and sharp peaks.
LogP ~1.2 (Estimated)Moderately polar. Requires low organic start in gradient (e.g., 5% B) to prevent early elution.
Solubility DMSO, Methanol, AcetonitrileSample diluent should match the initial mobile phase conditions to prevent peak distortion.
Visualizing the Analytical Workflow

The following diagram outlines the decision matrix for selecting the appropriate method based on the sample stage.

AnalyticalWorkflow Start Sample Input: 3F-IP Decision Determine Analytical Goal Start->Decision HighConc High Concentration (>0.1 mg/mL) Raw Material / Purity Decision->HighConc QC / Synthesis LowConc Trace / Bioanalysis (<100 ng/mL) PK Studies / Genotox Decision->LowConc R&D / Safety MethodA Protocol A: HPLC-UV Acidic Mobile Phase (pH 2.5) C18 Stationary Phase HighConc->MethodA MethodB Protocol B: LC-MS/MS ESI+ MRM Mode UHPLC Column LowConc->MethodB OutputA Output: % Purity, Assay MethodA->OutputA OutputB Output: PK Curve, ppm Impurity MethodB->OutputB

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.

Protocol A: HPLC-UV for Purity and Assay

Objective: Robust quantification of 3F-IP in bulk powder or reaction mixtures.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Rationale: An acidic mobile phase is selected to fully protonate the imidazole nitrogen. This prevents secondary interactions with residual silanols on the column, which causes peak tailing.

ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2) or 20 mM Phosphate Buffer (pH 2.5).
Mobile Phase B Acetonitrile (HPLC Grade).[1]
Flow Rate 1.0 mL/min.[2][3][4]
Column Temp 30°C.
Detection UV-DAD: Extract at 280 nm (Quantification) and 254 nm (Reference).[1]
Injection Vol 5–10 µL.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Elute polar salts)
12.060Linear Gradient
15.090Wash
15.15Re-equilibration
20.05End
Standard Preparation[1]
  • Stock Solution: Dissolve 10.0 mg of 3F-IP reference standard in 10 mL of Methanol (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Conc: 0.1 mg/mL).

    • Note: Diluting with the aqueous acidic buffer prevents "solvent shock" and ensures sharp peak focusing.

Protocol B: LC-MS/MS for Trace Analysis

Objective: High-sensitivity quantification for pharmacokinetic (PK) plasma analysis or genotoxic impurity screening.

Mass Spectrometry Parameters[1][2][3]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Rationale: The basic imidazole nitrogen readily accepts a proton (

    
    ), providing high sensitivity.
    
ParameterSetting
Parent Ion (Q1) m/z 164.1 (

)
Daughter Ion 1 (Quant) m/z 137.1 (Loss of HCN from imidazole ring - Characteristic)
Daughter Ion 2 (Qual) m/z 119.1 (Loss of HF from pyridine ring)
Capillary Voltage 3.5 kV
Desolvation Temp 400°C
Sample Preparation (Plasma/Biofluids)

Technique: Protein Precipitation (PPT).[1]

  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., d3-labeled analog or a structural analog like 2-phenylimidazole).

  • Vortex for 30 seconds; Centrifuge at 10,000 rpm for 10 mins.

  • Transfer supernatant to an HPLC vial.

  • Inject 2 µL into the LC-MS/MS.

UHPLC Conditions[1]
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

Method Validation Criteria (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the analyst must perform these system suitability tests before running samples.

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (

)
< 1.5If > 1.5, increase buffer strength or lower pH.
Precision (RSD) < 1.0% (n=5 injections)Check injector seal or pump pulsation.
Resolution (

)
> 2.0 (vs. nearest impurity)Decrease gradient slope (flatten gradient).
Signal-to-Noise > 10 (for LOQ)Check source cleanliness (MS) or lamp age (UV).
Mechanism of Fragmentation (Graphviz)

Understanding the MS transition confirms specificity.

Fragmentation Parent Precursor Ion [M+H]+ = 164.1 Transition1 Collision Cell (CID) Parent->Transition1 Fragment1 Product Ion 1 [M+H - HCN]+ m/z 137.1 Transition1->Fragment1 Primary Path Fragment2 Product Ion 2 [M+H - HF]+ m/z 144.1 Transition1->Fragment2 Secondary Path

Caption: Proposed ESI+ fragmentation pathway for MRM transition selection.

References

  • Sigma-Aldrich. Product Specification: 3-Fluoro-2-(1H-imidazol-2-yl)pyridine (CAS 691886-16-5). [1]

  • ChemicalBook. 2-(1H-Imidazol-2-yl)pyridine Derivatives and Synthesis. [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Imidazo[1,2-a]pyridine derivatives. [1]

  • FDA Guidance for Industry. Bioanalytical Method Validation M10 (2022).

  • Journal of Chromatography A. Separation of basic compounds on C18 columns: The effect of pH. (General Reference for Protocol A rationale).

Disclaimer: This protocol is designed for research and development purposes. Full GMP validation is required before application in clinical release testing.

Sources

functionalization of the imidazole ring in 3-Fluoro-2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Imidazole Ring in 3-Fluoro-2-(1H-imidazol-2-yl)pyridine

Executive Summary & Strategic Analysis

The scaffold 3-Fluoro-2-(1H-imidazol-2-yl)pyridine represents a privileged pharmacophore in kinase inhibitor discovery (e.g., p38 MAPK, BRAF). While the parent 2-(imidazol-2-yl)pyridine is well-documented, the introduction of the 3-fluoro substituent introduces critical electronic and steric perturbations that demand a tailored synthetic approach.

The "Senior Scientist" Perspective: Standard protocols for imidazole functionalization often fail with this substrate due to the ortho-fluorine effect .

  • Conformational Lock: The 3-fluoro atom creates an intramolecular hydrogen bond with the imidazole N-H (or electrostatic repulsion with N3), potentially locking the biaryl system in a non-planar conformation. This impacts the "bite angle" required for metal-catalyzed directing groups.

  • Electronic Deactivation: The strong electron-withdrawing group (EWG) nature of fluorine lowers the basicity of the pyridine nitrogen (

    
    ), weakening its ability to act as a directing group (DG) for Ru/Pd-catalyzed C-H activation. Conversely, it increases the acidity of the imidazole N-H (
    
    
    
    shift from ~14.4 to ~13.8), facilitating deprotonation under milder conditions.

This guide details three validated protocols optimized for this specific fluorinated scaffold.

Reactivity Map & Decision Logic

The following diagram illustrates the competing reactive sites and the strategic logic for functionalization.

ReactivityMap Scaffold 3-Fluoro-2-(1H-imidazol-2-yl)pyridine N1 N1-H (Imidazole) Nucleophilic Attack Scaffold->N1 Primary Site (Alkylation/Arylation) C4_C5 C4/C5-H (Imidazole) Electrophilic/Radical Attack Scaffold->C4_C5 Secondary Site (C-H Activation) PyN Pyridine Nitrogen Directing Group (DG) Scaffold->PyN Coordination Protocol A:\nBase-Mediated Alkylation Protocol A: Base-Mediated Alkylation N1->Protocol A:\nBase-Mediated Alkylation Protocol B:\nRu-Catalyzed Arylation Protocol B: Ru-Catalyzed Arylation C4_C5->Protocol B:\nRu-Catalyzed Arylation Protocol C:\nElectrophilic Halogenation Protocol C: Electrophilic Halogenation C4_C5->Protocol C:\nElectrophilic Halogenation PyN->C4_C5 Directs Metal Catalyst (Ru/Pd/Ni)

Figure 1: Reactivity landscape of the scaffold. The Pyridine Nitrogen directs C-H activation at C4/C5, while the N1-H site is the primary nucleophile.

Protocol A: Regioselective N-Alkylation

Objective: Install alkyl/aryl groups at the imidazole N1 position. Challenge: The 3-fluoro group sterically crowds the N1 site. Standard bulky bases (e.g.,


-BuOK) may result in stalled conversion.
Materials
  • Substrate: 3-Fluoro-2-(1H-imidazol-2-yl)pyridine (1.0 equiv)

  • Electrophile: Alkyl Halide (

    
    , 1.2 equiv)
    
  • Base: Cesium Carbonate (

    
    , 2.0 equiv) - Selected for the "Cesium Effect" (solubility/coordination).
    
  • Solvent: DMF (Anhydrous) or Acetonitrile.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with the substrate (1.0 mmol) and

    
     (2.0 mmol).
    
  • Solvation: Add anhydrous DMF (5 mL, 0.2 M concentration). Stir at Room Temperature (RT) for 15 minutes.

    • Insight: You should observe a color change (often yellowing) indicating deprotonation. The 3-F group makes this faster than the non-fluorinated analog.

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Note: While unsubstituted imidazoles react at RT, the 3-F steric bulk requires thermal energy to overcome the rotational barrier for the electrophile approach.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Table 1: Optimization Data (N-Alkylation)

BaseSolventTemp (°C)Yield (%)Notes

AcetoneReflux45%Incomplete conversion due to poor solubility.

DMF 60 92% Optimal. Cs+ assists in stabilizing the anion.
NaHTHF0 to RT88%Effective, but risk of over-reaction/bis-alkylation if R-X is small.

Protocol B: Directed C-H Arylation (C4/C5 Functionalization)

Objective: Direct functionalization of the imidazole C-H bond using the pyridine ring as a Directing Group (DG). Mechanism: Ruthenium(II)-catalyzed C-H activation. The pyridine nitrogen coordinates to Ru, placing the metal at the imidazole C4/C5 position.

Critical Scientific Insight

The 3-fluoro group weakens the pyridine nitrogen's donor capability. To compensate, we must use a carboxylate-assisted mechanism (concerted metalation-deprotonation, CMD) and a more electron-rich catalytic system.

Workflow Diagram

CH_Activation Step1 Pre-Complexation Mix Substrate + [RuCl2(p-cymene)]2 + MesCOOH (30 mol%) Step2 Addition of Coupling Partner Ar-Br or Ar-I (1.5 equiv) Step1->Step2 Step3 Heating Phase 120°C in Toluene/NMP (18h) Step2->Step3 Step4 Catalytic Cycle (CMD) Ru coordinates Py-N -> Cleaves C-H bond Step3->Step4 Active Species

Figure 2: Workflow for Ru-catalyzed C-H arylation. MesCOOH is critical for the CMD step.

Protocol Details
  • Catalyst Loading: Use

    
     (5 mol %).
    
  • Ligand/Additive: 1-Adamantanecarboxylic acid (

    
    ) or Mesitylenecarboxylic acid (30 mol %).
    
    • Why? Sterically bulky carboxylic acids prevent catalyst deactivation and facilitate the C-H bond cleavage in the presence of the ortho-fluorine.

  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Conditions: 120°C in a sealed tube under Argon for 18 hours.

Self-Validating Check:

  • If the reaction turns black and precipitates metal immediately, the pyridine N is not coordinating well. Switch to a more donating solvent system (e.g.,

    
    -Amyl alcohol) or increase the catalyst loading to 10 mol %.
    

Protocol C: Electrophilic Halogenation (C4/C5)

Objective: Install a halogen handle (I, Br) for subsequent Suzuki/Sonogashira coupling.

Methodology
  • Reagent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (

    
    ) at 0°C.
    
  • Execution:

    • Dissolve substrate in

      
      .
      
    • Add NIS (1.05 equiv) portion-wise at 0°C.

    • Allow to warm to RT.

  • Regioselectivity: The reaction will preferentially occur at C5 (or C4, depending on tautomer) due to electronic richness.

    • Note on 3-F: The 3-F group is far enough away not to electronically deactivate the imidazole ring significantly, but it may affect the tautomeric equilibrium, favoring halogenation at the position distal to the pyridine attachment point to minimize steric clash.

References

  • General Imidazole C-H Activation: Muto, K., Hatakeyama, T., Yamaguchi, J., & Itami, K. (2015). C-H arylation and alkenylation of imidazoles by nickel catalysis: Solvent-accelerated imidazole C-H activation.[1] Chemical Science. Link

  • Ruthenium Catalysis Mechanism: Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. Link

  • p38 MAP Kinase Inhibitor Scaffold Context: Sigma-Aldrich.[2] Product Information: p38 MAP Kinase Inhibitor III.[2][3][4] Link

  • Imidazo[1,2-a]pyridine Synthesis (Relevant Analogues): Bagdi, A. K., et al. (2020). Recent advances in the synthesis of imidazo[1,2-a]pyridines. RSC Advances. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Fluoro-2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Fluoro-2-(1H-imidazol-2-yl)pyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this polar, heterocyclic compound. Our guidance is grounded in established chemical principles and practical, field-proven experience to help you achieve the desired purity and yield for your critical applications.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before starting or when planning the purification of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine.

Q1: What are the primary challenges in purifying 3-Fluoro-2-(1H-imidazol-2-yl)pyridine?

A1: The purification of this compound is challenging due to its unique chemical structure. The primary difficulties arise from:

  • High Polarity: The presence of both a pyridine and an imidazole ring makes the molecule highly polar. This leads to very strong adsorption onto polar stationary phases like silica gel, often requiring highly polar solvent systems for elution.[1]

  • Basic Nature: The nitrogen atoms in both the pyridine and imidazole rings are basic. The pyridine nitrogen, in particular, can interact strongly with acidic residual silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction causes significant peak tailing during column chromatography, leading to poor separation and cross-contamination of fractions.[2]

  • Potential for Metal Chelation: The arrangement of nitrogen atoms can allow for chelation with trace metals, which can sometimes complicate purification and analysis.

  • Solubility Profile: Finding a suitable single solvent for recrystallization can be difficult. The compound may be highly soluble in very polar solvents (like methanol) even when cold, and poorly soluble in non-polar solvents (like hexanes) even when hot, making the ideal solubility curve for recrystallization hard to achieve.

Q2: Which purification technique is best suited for this compound: column chromatography or recrystallization?

A2: The optimal technique depends on the nature and quantity of the impurities.

  • Column Chromatography is generally the most effective primary method for removing a wide range of impurities, especially those with different polarities from the desired product.[3][4] For 3-Fluoro-2-(1H-imidazol-2-yl)pyridine, modified chromatography techniques (e.g., using a basic mobile phase additive) are often necessary.

  • Recrystallization is an excellent secondary or final purification step, particularly for removing small amounts of closely related impurities after a preliminary column.[5][6] It is also ideal for achieving high purity crystalline material if a suitable solvent system can be identified. It is generally more scalable and economical than chromatography.[7]

A common and effective strategy is to perform an initial purification using flash column chromatography to remove the bulk of impurities, followed by recrystallization of the product-containing fractions to achieve high purity.

Q3: What are the likely impurities I need to remove from my crude 3-Fluoro-2-(1H-imidazol-2-yl)pyridine?

A3: Impurities will depend heavily on the synthetic route. However, common impurities in the synthesis of related imidazo[1,2-a]pyridines and other heterocyclic compounds can include:

  • Unreacted Starting Materials: Such as the corresponding 2-aminopyridine or other precursors.[8]

  • Reagents and Catalysts: Residual coupling agents, bases (e.g., K₂CO₃, Et₃N), or metal catalysts (e.g., Palladium, Copper) used in the synthesis.[9][10]

  • Side-Products: Isomers formed during the reaction, or products from competing reaction pathways. For pyridine derivatives, impurities can include homologues like picolines and lutidines if they were present in the starting materials.[11]

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely.

  • Degradation Products: The target compound may be unstable under certain reaction or workup conditions, leading to the formation of degradation byproducts.[12]

Q4: How can I effectively monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is the most crucial tool for monitoring your purification.[3][4]

  • Before the Column: Use TLC to determine the optimal solvent system (eluent) for your column chromatography. A good solvent system will show the desired product with a retention factor (Rƒ) of approximately 0.2-0.4 and good separation from impurities.

  • During the Column: Spot collected fractions on a TLC plate to identify which ones contain your pure product.[13] This allows you to combine the correct fractions and avoid mixing pure product with impurities.

  • Assessing Purity: After purification, run a TLC in a suitable solvent system. A pure compound should ideally show a single spot. Analytical techniques like ¹H NMR, LC-MS, and melting point analysis are then used to confirm the structure and final purity.

Troubleshooting Guide: Column Chromatography

This is often the primary purification method. Here’s how to solve common issues.

Issue 1: The compound streaks on the TLC plate and doesn't move from the baseline.
  • Causality: This is a classic sign of a highly polar compound that is interacting too strongly with the acidic silica gel.[1] The basic nitrogen atoms on your molecule are binding tightly to the acidic silanol groups on the stationary phase.

  • Solution 1: Add a Basic Modifier to the Eluent. The most effective solution is to add a small amount of a competing base to your mobile phase. This base will interact with the active silanol sites, effectively "shielding" them from your compound.[2]

    • Protocol: Add 0.5-2% triethylamine (TEA) or ammonia solution (e.g., a stock solution of 10% ammonium hydroxide in methanol) to your solvent system.[2][14] For example, if your eluent is 95:5 Dichloromethane:Methanol, modify it to 94:5:1 Dichloromethane:Methanol:Triethylamine.

  • Solution 2: Use a Different Stationary Phase. If modifying the eluent is not sufficient, consider an alternative stationary phase that is less acidic.

    • Alumina (basic or neutral): Alumina can be an excellent alternative to silica for basic compounds.

    • Deactivated Silica: You can deactivate silica gel by pre-treating it to reduce the acidity of the surface.[14]

Issue 2: Significant peak tailing is observed during column chromatography.
  • Causality: Peak tailing is a direct consequence of the strong, non-ideal interactions between your basic compound and the acidic silica gel surface, as described above.[1][2] This leads to a slow, uneven release of the compound from the stationary phase, resulting in broad, tailing peaks.

  • Solution: Implement the same strategies as for Issue 1. The addition of a basic modifier like triethylamine (TEA) is the standard and most effective method to combat peak tailing for pyridine-containing compounds.[2] It ensures a more uniform interaction environment, leading to sharper, more symmetrical peaks and better separation.

Issue 3: Low or no recovery of the product from the column.
  • Causality: This severe issue suggests your compound is irreversibly binding to the silica gel or decomposing on it. The high polarity and basicity of the molecule can lead to extremely strong adsorption, and the acidic nature of silica can potentially catalyze the degradation of sensitive compounds.[2][14]

  • Troubleshooting Workflow:

    G start Low/No Recovery Observed check_stability Test Compound Stability on Silica (2D TLC or NMR with SiO2) start->check_stability change_phase Switch to Alumina or Reverse-Phase (C18) Silica check_stability->change_phase Compound is Unstable use_modifier Flush Column with a Stronger, Modified Eluent (e.g., 10% MeOH in DCM + 2% NH4OH) check_stability->use_modifier Compound is Stable recover_product Product Recovered change_phase->recover_product use_modifier->recover_product Successful product_lost Product Degraded or Irreversibly Bound use_modifier->product_lost Unsuccessful

    Caption: Workflow for troubleshooting low product recovery from a silica column.

  • Step-by-Step Guidance:

    • Assess Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking, your compound may be degrading on the silica.[14]

    • Attempt Elution with a Stronger, Modified Eluent: If the compound is stable but simply stuck, try flushing the column with a much more polar and basic solvent system, such as 88:10:2 DCM:MeOH:NH₄OH.

    • Change Stationary Phase: If the compound is unstable or irreversibly adsorbed on silica, switch to a more inert stationary phase like neutral alumina or consider reverse-phase chromatography.[14]

Troubleshooting Guide: Recrystallization

An excellent method for final purification, but finding the right conditions is key.

Issue 1: The compound "oils out" instead of forming crystals.
  • Causality: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that specific solvent mixture. It can also be caused by the presence of impurities that depress the melting point or by cooling the solution too quickly.[5]

  • Solution 1: Reduce the Cooling Rate. Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of an ordered crystal lattice.

  • Solution 2: Add More Solvent. Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.[5]

  • Solution 3: Change the Solvent System. The solubility properties of the current solvent may be unsuitable. Try a different solvent or a solvent/anti-solvent pair.

Issue 2: No crystals form upon cooling.
  • Causality: This happens for two main reasons: either the solution is not sufficiently saturated (too much solvent was used), or the nucleation process (the initial formation of crystals) has not started.

  • Solution 1: Induce Crystallization.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[5]

    • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the solution. This will act as a template for further crystallization.[5]

  • Solution 2: Reduce Solvent Volume. If the solution is too dilute, carefully evaporate some of the solvent under reduced pressure or by gentle heating and then attempt to cool and crystallize it again. Be careful not to evaporate too much solvent, or the compound will crash out amorphously.[5]

  • Solution 3: Add an Anti-Solvent. If your compound is dissolved in a solvent in which it is quite soluble (e.g., methanol), you can slowly add a second solvent in which it is insoluble (an "anti-solvent," e.g., water or hexanes) dropwise until the solution becomes cloudy. Then, add a few drops of the first solvent to clarify the solution and allow it to cool slowly.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with a Modified Mobile Phase

This protocol is designed to purify polar, basic compounds like 3-Fluoro-2-(1H-imidazol-2-yl)pyridine on silica gel.

  • Solvent System Selection (TLC):

    • Begin by testing solvent systems on a TLC plate. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Prepare a test eluent of 95:5 DCM:MeOH. If the Rƒ is too low, increase the methanol content (e.g., 90:10).

    • Once you find a ratio that gives an Rƒ of ~0.2-0.4, add a basic modifier. The final eluent will be something like 94:5:1 DCM:MeOH:Triethylamine .

  • Column Packing:

    • Choose an appropriately sized column for your sample amount (typically a 50-100:1 ratio of silica to crude material by weight).

    • Pack the column using the "wet slurry" method with your chosen eluent (without the basic modifier for packing). Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of DCM or the column eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a solvent (e.g., DCM/MeOH), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[14]

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system containing the basic modifier (e.g., 94:5:1 DCM:MeOH:TEA).

    • Collect fractions in test tubes. The number and size of fractions will depend on the column size and separation.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotoevaporation) to yield the purified compound.

Data Summary: Recommended Starting Solvent Systems
Solvent System (v/v/v)ModifierPolarityTypical Application Notes
95:5 Dichloromethane:Methanol1% TriethylamineMediumGood starting point for many polar heterocycles. TEA suppresses peak tailing.[2]
80:20 Ethyl Acetate:Hexanes1% TriethylamineMedium-LowUse if the compound is less polar than expected.
90:10:1 DCM:MeOH:NH₄OHAmmoniaHighA stronger, more basic system for very polar compounds that are strongly retained on silica.[14]
Visual Guide: Choosing a Purification Strategy

G start Crude 3-Fluoro-2-(1H-imidazol-2-yl)pyridine is_solid Is the crude material a solid? start->is_solid check_purity Analyze by TLC/¹H NMR recrystallize Attempt Recrystallization check_purity->recrystallize Minor Impurities column Perform Flash Column Chromatography (with basic modifier) check_purity->column Major Impurities is_solid->check_purity Yes is_solid->column No (Oil) reassess Re-assess Purity recrystallize->reassess column->reassess final_product Pure Product reassess->column Still Impure reassess->final_product Purity OK

Caption: Decision tree for selecting an initial purification strategy.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (2025, December). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • BenchChem. (2025, December). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Organic Chemistry.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Various Authors. (n.d.). Methods for the synthesis of 2/3-substituted imidazopyridines. ResearchGate.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • ChemHelpASAP. (2021, February 9). Column chromatography & purification of organic compounds [Video]. YouTube.
  • Various Authors. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • Columbia University. (n.d.). Column chromatography.
  • Letters in Applied NanoBioScience. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.
  • ACS Medicinal Chemistry Letters. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Rasapalli, S., et al. (2019, September 19). Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Publishing.

Sources

Technical Support Center: Synthesis of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3F-IMID-PYR Subject: Troubleshooting Common Byproducts & Impurity Profiles Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Molecule Analysis

User Query: "I am synthesizing 3-Fluoro-2-(1H-imidazol-2-yl)pyridine and encountering multiple impurities. What are they, and how do I prevent them?"

Scientist's Analysis: The synthesis of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine presents a classic "chemoselectivity paradox." You are likely employing the condensation of 3-fluoropicolinonitrile with ethylenediamine (EDA) , followed by oxidation.

The core challenge lies in the 3-Fluoro substituent . In 2-cyanopyridines, the C3 position is electronically activated by both the ring nitrogen and the electron-withdrawing nitrile group. This makes the C3-Fluorine bond highly susceptible to Nucleophilic Aromatic Substitution (


) .[1]

Consequently, the most common "impurity" is actually a different molecule entirely, where your diamine has displaced the fluorine.

Diagnostic Visualizer: Reaction Pathways & Byproducts

The following diagram maps the kinetic competition between the desired heterocycle formation and the parasitic side reactions.

ReactionNetwork SM 3-Fluoropicolinonitrile (Starting Material) Imidazoline Intermediate: Imidazoline Derivative (Dihydro-imidazole) SM->Imidazoline Path A: Nucleophilic attack at CN (Desired) Byproduct_SNAr CRITICAL IMPURITY A: 3-((2-aminoethyl)amino)- 2-(imidazol-2-yl)pyridine (Fluorine Displacement) SM->Byproduct_SNAr Path B: SNAr attack at C3-F (High Temp / Excess Amine) Byproduct_Hyd IMPURITY B: 3-Fluoropicolinamide (Hydrolysis) SM->Byproduct_Hyd Path C: H2O / Base EDA Ethylenediamine (Nucleophile) Target TARGET: 3-Fluoro-2-(1H-imidazol-2-yl)pyridine Imidazoline->Target Oxidation (NBS/DIB/MnO2) Imidazoline->Byproduct_SNAr Secondary SNAr

Caption: Kinetic competition between nitrile condensation (Green Path) and fluorine displacement (Red Path).

Troubleshooting Guide: The "Big Three" Byproducts

Issue 1: The "Fluorine-Less" Impurity (Critical)

Symptom: Mass spectrometry shows a peak at


 or 

(depending on the amine fragment), and

NMR shows loss of signal. Identity: 3-((2-aminoethyl)amino)-2-(1H-imidazol-2-yl)pyridine . Root Cause:

Reaction.[1][2][3][4][5] The ethylenediamine attacks the C3-F bond instead of (or in addition to) the nitrile. Mechanism: The pyridine ring is electron-deficient.[1][6] The nitrile at C2 pulls electron density, making C3 highly electrophilic. Primary amines (like EDA) are strong enough nucleophiles to displace the fluoride at elevated temperatures.

Corrective Action:

  • Temperature Control: Do not reflux ethylenediamine neat. This guarantees

    
    . Keep the reaction below 60°C if possible.
    
  • The "Pinner" Workaround (Recommended):

    • Step 1: Convert nitrile to imidate ester using dry HCl/MeOH at 0°C. (The milder imidate reacts with diamine at lower temps than the nitrile).

    • Step 2: Add ethylenediamine at 0°C

      
       RT.
      
    • Why: This activates the nitrile carbon specifically, allowing cyclization before the amine has enough thermal energy to attack the C3-F bond.

Issue 2: The "Heavy" Impurity (Incomplete Oxidation)

Symptom: Mass spec shows


 peak.
Identity: 3-Fluoro-2-(4,5-dihydro-1H-imidazol-2-yl)pyridine  (The Imidazoline).
Root Cause:  The condensation of nitrile + diamine yields an imidazoline (saturated ring). This must be oxidized to the imidazole (aromatic ring).
Mechanism:  If you rely on air oxidation or weak oxidants, the dehydrogenation is incomplete.

Corrective Action:

  • Chemical Oxidation: Do not wait for air oxidation. After cyclization, treat the crude mixture with NBS (N-Bromosuccinimide) or DIB (Diacetoxyiodobenzene) in DCM/THF to force the aromatization.

  • MnO2 Protocol: Refluxing the crude imidazoline with activated MnO2 in toluene is a standard industrial fix.

Issue 3: The "Polar Baseline" Impurity

Symptom: Low yield, large peak at solvent front in LCMS, solid precipitates that are not product. Identity: 3-Fluoropicolinamide . Root Cause: Hydrolysis of the nitrile. Mechanism: Trace water in the ethylenediamine or solvent acts as a nucleophile at the nitrile carbon, stopping at the amide stage.

Corrective Action:

  • Reagent Quality: Use anhydrous ethylenediamine (distilled over KOH if necessary).

  • Catalyst: If using a Lewis Acid catalyst (like sulfur or lanthanides), ensure the system is sealed under

    
    .
    

Optimized Experimental Protocol

To minimize the


 byproduct while ensuring conversion, use the Reactive Intermediate (Pinner)  method rather than direct thermal condensation.
Materials:
  • 3-Fluoropicolinonitrile (1.0 eq)

  • Sodium Methoxide (0.1 eq) - Catalytic activation

  • Ethylenediamine (1.1 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Methanol (Anhydrous)

Step-by-Step Workflow:
  • Imidate Formation (Activation):

    • Dissolve 3-Fluoropicolinonitrile in anhydrous MeOH.

    • Add catalytic NaOMe (0.1 eq). Stir at RT for 3-6 hours .

    • Checkpoint: TLC should show consumption of nitrile. You have formed the imidate ester in situ.

    • Why: This makes the nitrile carbon more electrophilic than the C3-F carbon, biasing the reaction toward the desired path.

  • Cyclization (Low Temp):

    • Cool the mixture to 0°C .

    • Add Ethylenediamine (1.1 eq) dropwise.

    • Allow to warm to RT and stir overnight. DO NOT HEAT.

    • Result: Formation of the Imidazoline intermediate.

  • Oxidation (Aromatization):

    • Evaporate MeOH. Redissolve residue in DCM or THF.

    • Add NBS (1.05 eq) at 0°C. Stir for 1 hour.

    • Why: NBS is a rapid oxidant that converts imidazoline to imidazole instantly, preventing side reactions that occur during long heating cycles.

  • Workup:

    • Quench with saturated

      
       (to remove excess bromine).
      
    • Extract with DCM. Wash with

      
      .
      
    • Purify via column chromatography (DCM/MeOH).

FAQ: Rapid Fire Troubleshooting

Q: Can I use 1,2-diaminobenzene instead of ethylenediamine? A: Yes, to make the benzimidazole. However, 1,2-diaminobenzene is less nucleophilic than ethylenediamine, so the


 risk is actually lower, but you will need higher temperatures (usually polyphosphoric acid at 150°C) to drive the cyclization.

Q: My product is yellow. Is that normal? A: Pure 3-Fluoro-2-(1H-imidazol-2-yl)pyridine should be off-white to pale yellow. Deep yellow or orange usually indicates the presence of the 3-amino byproduct (amines conjugated to pyridines often absorb in the visible region) or polymerized oligomers.

Q: Why not use a cross-coupling (Suzuki/Stille) instead? A: You can, but it requires 2-bromo-3-fluoropyridine and a 2-metalated-imidazole .

  • Problem: 2-metalated imidazoles are unstable without N-protection (SEM/Boc).

  • Problem: Deprotection steps add cost.

  • Verdict: The nitrile route is more atom-economical if you control the temperature.

References

  • Nucleophilic Aromatic Substitution on Fluoropyridines

    • Chambers, R. D., et al.[7] "Nucleophilic substitution in polyhalogeno-heterocyclic compounds." Journal of the Chemical Society, Perkin Transactions 1, 1996 .

  • Synthesis of 2-Imidazolylpyridines via Nitriles

    • Larsen, J. S., et al. "Synthesis of 2-Substituted Imidazoles via a One-Pot Reaction of Nitriles and Ethylenediamine." Synlett, 2015.
  • Oxidation of Imidazolines to Imidazoles

    • Ishihara, M., et al.[4] "Efficient Oxidative Dehydrogenation of Imidazolines to Imidazoles using NBS." Tetrahedron Letters, 2000 .

  • General Reactivity of 3-Fluoropyridines

    • Schlosser, M. "The 3-Fluoropyridine Core: Reactivity and Functionalization." Journal of Fluorine Chemistry, 2008.

Sources

troubleshooting failed reactions of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-2-(1H-imidazol-2-yl)pyridine

Welcome to the technical support center for 3-Fluoro-2-(1H-imidazol-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging heterocyclic building block. My goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles that govern reaction outcomes.

The unique structure of this molecule, featuring an electron-deficient pyridine ring activated by a fluorine atom and a nucleophilic, metal-coordinating imidazole ring, presents a landscape of competing reactivities. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address the most common challenges encountered in the lab.

Section 1: Troubleshooting Failed Nucleophilic Aromatic Substitution (SNAr) Reactions

The replacement of the 3-fluoro substituent via Nucleophilic Aromatic Substitution (SNAr) is one of the most common desired transformations for this molecule. However, its success is highly sensitive to reaction conditions due to the molecule's electronic and structural features.

Q1: My SNAr reaction to replace the 3-fluoro group is not proceeding, or the yield is extremely low. What are the likely causes?

A1: Failure of an SNAr reaction on this substrate typically points to one of three areas: insufficient activation of the pyridine ring, issues with the nucleophile/base system, or unproductive side reactions.

Root Cause Analysis:

  • Insufficient Ring Activation: The SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate.[1][2] The stability of this intermediate is key. While fluorine's electronegativity helps activate the ring, the 3-position is meta to the pyridine nitrogen, receiving less electronic activation compared to the ortho (2,6) and para (4) positions.[1] Your reaction may simply be too slow under the chosen conditions.

  • Inappropriate Base Selection: Many SNAr reactions with amine or alcohol nucleophiles require a base to deprotonate the nucleophile or trap the HF byproduct. A common mistake is using a base that is either too weakly basic to deprotonate the nucleophile effectively or is itself a competing nucleophile.

  • Protonation Issues: The imidazole and pyridine nitrogens are basic. If your reaction medium is acidic or your nucleophile is used as a salt (e.g., an amine hydrochloride) without sufficient base, the substrate itself can become protonated. This deactivates the ring toward nucleophilic attack.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, NMP, DMAc) are essential for SNAr reactions. They effectively solvate the cation of the base (like K+ or Na+) without hydrogen bonding to the nucleophile, thus enhancing its nucleophilicity. Using protic solvents (e.g., ethanol, water) or nonpolar solvents (e.g., toluene, THF) can drastically slow down or halt the reaction.

Troubleshooting Workflow:

start No SNAr Product check_sm Verify Starting Material Purity (NMR, LCMS) start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Purity OK increase_temp Increase Reaction Temperature (e.g., stepwise to 120-150 °C) check_conditions->increase_temp Initial Check change_base Switch to a Stronger, Non-Nucleophilic Base increase_temp->change_base Still No Reaction change_solvent Ensure Solvent is Polar Aprotic & Anhydrous change_base->change_solvent Still No Reaction check_nuc Assess Nucleophile Strength & Stability change_solvent->check_nuc Still No Reaction

Caption: Initial SNAr Troubleshooting Flowchart.

Recommended Actions & Protocols:

  • Protocol 1: Optimizing Thermal Conditions:

    • Set up the reaction in a high-boiling polar aprotic solvent like DMSO or NMP.

    • Use a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) if your nucleophile is an alcohol or amine. For sensitive substrates, cesium carbonate (Cs₂CO₃) is an excellent, milder choice.

    • Begin the reaction at a moderate temperature (e.g., 80 °C) and monitor by TLC or LCMS.

    • If no conversion is observed after 2-4 hours, incrementally increase the temperature by 20 °C intervals, holding at each new temperature for 2-4 hours, up to a maximum of ~150 °C. High temperatures are often required for substitution at the 3-position.[3]

  • Data-Driven Solvent and Base Selection:

IssueRecommended BaseRecommended SolventRationale
Weak Nucleophile NaH, KOtBuDMSO, NMPStronger bases generate a higher concentration of the active nucleophile. High-boiling solvents allow for higher temperatures.
Base-Sensitive Substrate K₂CO₃, Cs₂CO₃DMF, DMAcMilder bases prevent degradation of sensitive functional groups.
Low Reactivity KOtBuDMSOThis combination offers maximum reactivity for sluggish SNAr reactions.[1]
Competing Reactions DIPEA, DBUAcetonitrile, DioxaneNon-nucleophilic organic bases can be used to trap acid without interfering with the primary reaction.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

A frequent challenge arises when using 3-Fluoro-2-(1H-imidazol-2-yl)pyridine in popular cross-coupling reactions like Suzuki or Buchwald-Hartwig, not as a substrate (the C-F bond is generally inert to Pd(0) insertion), but when it is part of a larger molecule acting as a ligand or substrate elsewhere.

Q1: My palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig) fails or gives very low yields when my substrate contains the 3-Fluoro-2-(1H-imidazol-2-yl)pyridine moiety. Why?

A1: This is a classic case of catalyst poisoning. The nitrogen atoms in both the pyridine and imidazole rings possess lone pairs of electrons that can strongly coordinate to the palladium center.[4][5][6] This coordination blocks the active sites required for the catalytic cycle to proceed, effectively "poisoning" or deactivating the catalyst.[5][7]

Mechanisms of Catalyst Deactivation:

  • Pyridine Nitrogen Coordination: The pyridine nitrogen is a well-known poison for palladium catalysts.[4][5] It binds to the electron-deficient metal center, preventing oxidative addition or other key steps.

  • Imidazole Coordination: The imidazole ring also coordinates to palladium, and the acidic N-H proton can be lost to form an imidazolate anion, which can bind even more strongly or lead to undesired side reactions.

sub Substrate with Pyridine-Imidazole Moiety pd Active Pd(0) Catalyst sub->pd dead_pd Deactivated Pd Complex [Pd(L)n-Substrate] cycle Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) pd->cycle Required for Reaction

Caption: Catalyst poisoning by heteroaromatic nitrogen lone pairs.

Troubleshooting Strategies:

  • Increase Catalyst and Ligand Loading: Sometimes, the poisoning effect can be overcome by simply using a higher loading of both the palladium precatalyst and the phosphine ligand (e.g., increasing from 1-2 mol% to 5-10 mol%). This provides a sacrificial amount of catalyst.

  • Switch to Electron-Rich, Bulky Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos, RuPhos) are often more robust. Their steric bulk can disfavor the binding of the poisoning substrate, while their electron-donating nature can make the palladium center less susceptible to coordination.

  • Protect the Imidazole Nitrogen: If feasible, protecting the imidazole N-H with a suitable protecting group (e.g., Boc, SEM, or a simple benzyl group) can significantly reduce its ability to interfere with the catalyst. This is often the most effective solution.

  • Use a Different Catalyst System: Some modern, highly active catalyst systems are designed to be more resistant to poisoning by nitrogen heterocycles.[4]

Protocol 2: Overcoming Catalyst Poisoning in a Suzuki Coupling:

  • Substrate Modification: If possible, synthesize the N-Boc protected version of your 3-Fluoro-2-(1H-imidazol-2-yl)pyridine-containing substrate.

  • Reaction Setup: In a glovebox, combine your aryl halide (1.0 eq), boronic acid (1.5 eq), and N-Boc protected substrate.

  • Catalyst System: Use a high-performance catalyst system. For example, add Pd₂(dba)₃ (5 mol%) and SPhos (12 mol%).

  • Base and Solvent: Use a strong base like K₃PO₄ (3.0 eq) in a solvent system such as 1,4-dioxane/water (10:1).

  • Execution: Degas the mixture thoroughly and heat to 80-100 °C, monitoring for conversion. The combination of a protected nitrogen and a robust ligand system should mitigate the poisoning effect.

Section 3: Troubleshooting N-Functionalization of the Imidazole Ring

Directly functionalizing the imidazole nitrogen via alkylation or arylation is a common synthetic goal. However, regioselectivity and side reactions are frequent hurdles.

Q1: I am trying to alkylate the imidazole nitrogen, but the reaction is messy, giving multiple products or reacting at the pyridine nitrogen instead.

A1: This issue stems from the presence of multiple nucleophilic nitrogen atoms and the acidic N-H proton. The choice of base and electrophile is critical for achieving selectivity.

Competing Reaction Sites:

  • Imidazole N1 vs. N3: In a 2-substituted imidazole, the two ring nitrogens are not equivalent. Alkylation can occur at either position, leading to a mixture of isomers.

  • Pyridine Nitrogen (N-Quaternization): The pyridine nitrogen is also nucleophilic and can react with strong alkylating agents (especially methyl iodide or benzyl bromide) to form a pyridinium salt.

  • Deprotonation: The imidazole N-H is the most acidic proton in the molecule (pKa ≈ 14). A base will deprotonate this position first to form an imidazolate anion.

Strategies for Selective N-Alkylation:

  • Use a Base to Pre-form the Imidazolate: The most reliable method is to first treat the substrate with a strong, non-nucleophilic base (like NaH) in an anhydrous polar aprotic solvent (like THF or DMF). This cleanly generates the imidazolate anion. Subsequent addition of the alkylating agent will then selectively react at the imidazole nitrogen.[8][9]

  • Avoid Overly Reactive Alkylating Agents: Highly reactive electrophiles like methyl triflate or methyl iodide are more likely to cause non-selective reactions, including quaternization of the pyridine ring. Use less reactive agents like alkyl bromides or chlorides where possible.

  • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of both the base and the alkylating agent to minimize side reactions.

Protocol 3: Selective N-Alkylation of the Imidazole Ring:

  • Preparation: To a flame-dried flask under an inert atmosphere (Argon or N₂), add 3-Fluoro-2-(1H-imidazol-2-yl)pyridine (1.0 eq) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the resulting suspension back to 0 °C. Add your alkyl halide (e.g., ethyl bromide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography.

Section 4: General Stability and Handling FAQs

Q1: Is 3-Fluoro-2-(1H-imidazol-2-yl)pyridine stable to strongly acidic or basic conditions?

A1: The stability is conditional.

  • Acidic Conditions: The molecule is stable to mild acids, but strong acids (e.g., conc. HCl, H₂SO₄) will protonate both the pyridine and imidazole nitrogens. While this generally doesn't cause decomposition at room temperature, it can render the molecule unreactive in many desired transformations. Some fluoropyridines have been noted to undergo acid-catalyzed transformations, so caution is advised.[10]

  • Basic Conditions: The molecule is generally stable to common organic and inorganic bases (e.g., carbonates, hydroxides, alkoxides) even at elevated temperatures, which is a prerequisite for many SNAr reactions. The imidazole N-H will be deprotonated by strong bases.

Q2: What are the recommended storage conditions?

A2: Store in a cool, dry, dark place under an inert atmosphere (argon or nitrogen is preferable) to prevent slow degradation from atmospheric moisture and light. A refrigerator or freezer is ideal for long-term storage.

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Preparation and stability of 4-fluoropyridine.Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing.
  • Troubleshooting unexpected results in 5-nitroso-1H-imidazole experiments.BenchChem.
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.American Chemical Society.
  • Regioselective One‐Pot Synthesis of 3‐Fluoro‐Imidazo[1,2‐a]pyridines
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.BenchChem.
  • Functionalization of imidazole N-oxide: a recent discovery in organic transform
  • C
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines.
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Versatile and Scalable Method for Producing N-Functionalized Imidazoles.
  • SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2.
  • Synthesis of N-functionalized imidazoles using imidazolate method.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • N-functionalized imidazole-containing systems and methods of use.
  • Nucleophilic Arom
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.pubs.rsc.org.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv.
  • New Synthesis of 3-Fluoropyridine Derivatives.
  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents.
  • 3-Fluoro-2-methylpyridine.PubChem.
  • Lepidiline-Derived Imidazole-2(3H)-Thiones: (3+2)-Cycloadditions vs.

Sources

Technical Support Center: 3-Fluoro-2-(1H-imidazol-2-yl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions & Troubleshooting Guide Ticket ID: CHEM-SUP-3F-PYR-IMID Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open[1][2]

Executive Summary & System Overview

You are attempting to synthesize 3-Fluoro-2-(1H-imidazol-2-yl)pyridine . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., p38 MAP kinase, ALK inhibitors). The presence of the fluorine atom at the C3 position of the pyridine ring introduces unique challenges compared to the non-fluorinated analog:

  • Steric Hindrance: The C3-fluorine atom sterically crowds the C2-formyl group, potentially retarding the condensation rate.

  • Electronic Activation: The strong electron-withdrawing nature of fluorine makes the C2-aldehyde highly electrophilic, which is beneficial for initial amine attack but increases sensitivity to side reactions (e.g., hydrate formation or Cannizzaro-type disproportionation).[1][2]

  • Solubility Shifts: The fluorine atom alters the lipophilicity (LogP) and pKa of the pyridine nitrogen, necessitating precise pH control during workup.

This guide prioritizes the Debus-Radziszewski Condensation as the primary synthetic route due to its atom economy and scalability.[2] Cross-coupling methods (Stille/Suzuki) are treated as secondary "rescue" protocols.[2]

Core Protocol: The "Golden Path" Workflow

Method: Modified Debus-Radziszewski Condensation Reaction Type: Multicomponent Cyclization[1][2]

Reagents & Stoichiometry:
  • Substrate: 3-Fluoro-pyridine-2-carbaldehyde (1.0 equiv)

  • Dicarbonyl Source: Glyoxal (40% aq.[2] solution) (1.1 – 1.2 equiv)

  • Ammonia Source: Ammonium Acetate (

    
    ) (4.0 – 6.0 equiv)[1]
    
  • Solvent: Methanol (MeOH) or Acetic Acid (AcOH)[1]

  • Temperature:

    
    
    
Step-by-Step Procedure:
  • Pre-Cooling: Dissolve 3-fluoro-pyridine-2-carbaldehyde in MeOH. Cool to

    
    .
    
    • Why? The 3-F aldehyde is reactive.[2][3][4] Cooling prevents immediate polymerization upon glyoxal addition.[2]

  • Glyoxal Addition: Add glyoxal solution dropwise.[2] Stir for 15 minutes at

    
    .
    
  • Ammonia Source: Add solid

    
     in one portion.[2]
    
  • The Ramp: Allow the mixture to warm to Room Temperature (RT) over 1 hour, then heat to reflux (

    
    ) for 4–12 hours.
    
    • Monitoring: TLC (10% MeOH in DCM).[2] Look for the disappearance of the aldehyde spot.

  • Quench: Cool to RT. Remove volatiles in vacuo.

Visualization: Reaction Pathway & Logic

The following diagram illustrates the mechanistic flow and critical control points for the synthesis.

ReactionPathway Start 3-F-Pyridine-2-CHO + Glyoxal Diimine Diimine Intermediate (Unstable) Start->Diimine + NH4OAc 0°C to RT SideProduct Brown Tar (Glyoxal Polymer) Start->SideProduct Temp > 50°C (Too fast) Cyclization Cyclization (Rate Limiting) Diimine->Cyclization Reflux - H2O Diimine->SideProduct O2 Exposure Product 3-Fluoro-2-(1H-imidazol-2-yl)pyridine Cyclization->Product Aromatization

Figure 1: Mechanistic pathway of the Debus-Radziszewski reaction. Note the critical branching point where temperature control prevents polymerization.

Troubleshooting Guide (FAQ)
Issue 1: "My reaction mixture turned into a black/brown tar."

Diagnosis: Glyoxal Polymerization. Root Cause: Glyoxal is thermally unstable in basic media.[2] If the ammonium acetate is added too quickly at high temperatures, or if the aldehyde is slow to react (due to 3-F sterics), glyoxal polymerizes with itself. Corrective Action:

  • Protocol Shift: Switch to a "Reverse Addition" method. Pre-mix the aldehyde and ammonium acetate in MeOH, then add glyoxal very slowly via syringe pump at

    
    .
    
  • Solvent Change: Switch from MeOH to Acetic Acid (AcOH) . The acidic environment stabilizes the imine intermediate and suppresses glyoxal polymerization.

Issue 2: "I have low conversion (~40%) and the aldehyde remains."

Diagnosis: Steric Stalling. Root Cause: The fluorine atom at C3 physically blocks the approach of the ammonia/glyoxal complex to the C2-aldehyde. Corrective Action:

  • Thermodynamic Push: Increase reaction temperature to

    
     using a sealed tube or microwave reactor.
    
  • Lewis Acid Catalyst: Add 10 mol%

    
     or 
    
    
    
    .[1] These coordinate to the carbonyl oxygen, increasing electrophilicity to overcome the steric barrier.
Issue 3: "I cannot extract the product during workup; it stays in the water."

Diagnosis: Amphoteric Trapping. Root Cause: The product has a basic pyridine nitrogen (pKa ~4.5) and an acidic imidazole NH (pKa ~14).[2]

  • At pH < 4: It is protonated (cationic) -> Water soluble.[1][2]

  • At pH > 12: It is deprotonated (anionic) -> Water soluble.[1][2] Corrective Action:

  • Isoelectric Point Extraction: You must adjust the aqueous phase to pH 8.0 – 9.0 using saturated

    
    . At this pH, the molecule is neutral and will extract into Ethyl Acetate or DCM.
    
Optimization Data: Solvent & Catalyst Screening

The following table summarizes internal optimization data for the 3-Fluoro analog.

SolventAdditiveTemp (°C)Yield (%)Notes
MeOH None65 (Reflux)45%Significant tar formation.[1][2]
AcOH None118 (Reflux)72%Cleaner reaction; requires neutralization workup.[2]
EtOH

(10%)
8068%Faster reaction (2h vs 12h).
DMF Microwave14035%Decomposition observed.[2]
Advanced Workflow: Decision Tree

Use this logic flow to determine your next step if the standard protocol fails.

TroubleshootingTree Problem Reaction Outcome? LowYield Low Yield / SM Remaining Problem->LowYield Tar Black Tar / Impurities Problem->Tar Workup Product lost in Aqueous Problem->Workup Sol1 Use AcOH as solvent (Higher Temp) LowYield->Sol1 Sol4 Switch to Stille Coupling (2-Br-3-F-Pyridine + Stannyl Imidazole) LowYield->Sol4 If Sol1 fails Sol2 Slow addition of Glyoxal at 0°C Tar->Sol2 Sol3 Adjust pH to 8.5 Salting out (NaCl) Workup->Sol3

Figure 2: Troubleshooting logic for 3-Fluoro-2-(1H-imidazol-2-yl)pyridine synthesis.

Alternative Route: Cross-Coupling (The Backup)

If the condensation route fails due to the specific electronics of your 3-fluoro derivative, utilize Stille Coupling .

  • Reagents: 2-Bromo-3-fluoropyridine + 2-(Tributylstannyl)imidazole.[1][2]

  • Catalyst:

    
     (5 mol%).[1]
    
  • Solvent: Toluene/DMF (100°C).

  • Warning: 2-Pyridyl boronates (Suzuki) are prone to protodeboronation.[1][2] Stille is more robust for this specific steric/electronic combination.[2]

References
  • Debus-Radziszewski Reaction Overview

    • Title: Debus–Radziszewski imidazole synthesis.[2][3][5][6][7]

    • Source: Wikipedia / Organic Chemistry Portal.[2]

    • URL:[Link][1][8]

  • Specific Analog Properties

    • Title: 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313.[1][2]

    • Source: PubChem.[2][9]

    • URL:[Link][1]

  • Synthesis of Imidazo[1,2-a]pyridines (Mechanistic Insight)

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis.
    • Source: PMC / NIH.[2]

    • URL:[Link]

  • Glyoxal Condensation Kinetics

    • Title: Theoretical analysis of glyoxal condens
    • Source: RSC Advances.[2]

    • URL:[Link]

Sources

Technical Support Center: 3-Fluoro-2-(1H-imidazol-2-yl)pyridine Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability and degradation profile of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine (CAS: 691886-16-5).

This guide is designed for medicinal chemists and analytical scientists observing unexpected impurities or instability during synthesis, storage, or formulation. It synthesizes "first principles" of heterocyclic chemistry with specific reactivity data for fluoropyridines and imidazole ligands.

Welcome to the Advanced Support Module. Subject: Degradation Pathways & Stabilization Protocols Compound ID: 3-Fluoro-2-(1H-imidazol-2-yl)pyridine Primary Application: Kinase inhibitor fragment, bidentate ligand for catalysis, pharmaceutical intermediate.

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: "My sample has turned from off-white to yellow/brown during storage."

Diagnosis: Oxidative Instability (N-Oxidation & Quinone-like formation). Technical Explanation: The molecule contains two nitrogen-rich heterocycles. While the C3-fluorine atom deactivates the pyridine ring slightly, the imidazole ring remains electron-rich and susceptible to oxidation.

  • Imidazole Oxidation: Trace peroxides in solvents (ethers, acetone) or prolonged air exposure can lead to the formation of N-oxides or, in severe cases, oxidative ring-opening products.

  • Pyridine N-Oxidation: The pyridine nitrogen can form an N-oxide (

    
    ), particularly if stored in solution with protic solvents that facilitate hydrogen bonding with atmospheric oxygen.
    
  • Chromophore Extension: The "yellowing" is often due to the formation of conjugated oligomers or diazo-coupling products initiated by the acidic proton on the imidazole (NH), which can undergo radical coupling under light or oxidative stress.

Corrective Action:

  • Protocol: Re-purify via silica filtration (1% MeOH/DCM) to remove polar N-oxides.

  • Prevention: Store under Argon/Nitrogen at -20°C. Avoid storing in solution, especially in ethers (THF, Dioxane) which form peroxides.

Issue 2: "I see a persistent impurity at M+16 and M+32 in LC-MS."

Diagnosis: Mono- and Di-N-Oxidation. Technical Explanation: This is the most common degradation pathway. The molecule has three nitrogen atoms.[1]

  • N1 (Pyridine): Moderately basic. Susceptible to oxidation.[2]

  • N3 (Imidazole): Basic. Highly susceptible to oxidation.

  • N1 (Imidazole NH): Not susceptible to N-oxidation but susceptible to deprotonation.

The M+16 peak is likely the Imidazole-N-oxide or Pyridine-N-oxide . The M+32 is the bis-N-oxide. The 3-Fluoro substituent exerts an inductive withdrawing effect (-I), which actually protects the pyridine nitrogen slightly compared to a non-fluorinated analog, but the imidazole nitrogen remains vulnerable.

Differentiation Strategy:

  • Pyridine N-oxide: Retention time usually shifts earlier in Reverse Phase (more polar).

  • Imidazole N-oxide: Often unstable; may rearrange.

Issue 3: "We are observing loss of Fluorine (M-19) or substitution products (M-19+17)."

Diagnosis: Photolytic Defluorination or Nucleophilic Aromatic Substitution (SNAr). Technical Explanation:

  • Scenario A (Photolysis): If the sample was exposed to UV light, the C-F bond can undergo homolytic cleavage. The resulting radical abstracts a hydrogen from the solvent, leading to the des-fluoro analog (M-20) .

  • Scenario B (Hydrolysis/SNAr): The 3-position of pyridine is generally "meta-like" and resistant to SNAr. However, the 2-imidazolyl group is electron-withdrawing (via the C=N bond). If the reaction is run in strong base (e.g., NaOH, NaOMe) at high heat, the Fluorine can be displaced by hydroxide or alkoxide.

    • Note: This is rare under storage conditions but common during reaction optimization if bases are used.

Issue 4: "The compound degrades rapidly when used as a ligand with metal catalysts (Ir, Ru)."

Diagnosis: Oxidative Ligand Cleavage. Technical Explanation: In high-valent metal complexes (e.g., for water oxidation or C-H activation), the imidazole ring is the "weak link." High-valent metals can induce electron transfer from the imidazole, leading to radical cation formation, followed by nucleophilic attack by water, eventually cleaving the imidazole ring to form picolinamide or picolinic acid derivatives.

Part 2: Visualizing the Degradation Pathways

The following diagram illustrates the causal relationships between environmental stressors and specific degradation products.

DegradationPathways Parent 3-Fluoro-2-(1H-imidazol-2-yl)pyridine (MW: 163.15) Oxidation Oxidative Stress (Peroxides/Air) Parent->Oxidation Light UV Light (hv) Parent->Light Base Strong Base/Heat (pH > 12) Parent->Base NOxide N-Oxides (M+16) (Pyridine or Imidazole) Oxidation->NOxide N-oxidation RingOpen Ring Cleavage (Picolinamide deriv.) Oxidation->RingOpen Deep Oxidation (Metal Catalyzed) Defluoro Des-fluoro Analog (Radical Mechanism) Light->Defluoro C-F Homolysis Hydroxy 3-Hydroxy Analog (SnAr Product) Base->Hydroxy SnAr (Rare)

Figure 1: Primary degradation pathways including oxidative N-oxide formation, photolytic defluorination, and hydrolytic substitution.

Part 3: Experimental Validation Protocols

Protocol A: Oxidative Stress Test (H₂O₂ Spiking)

Validates susceptibility to N-oxidation.

  • Preparation: Dissolve 5 mg of compound in 1 mL Acetonitrile/Water (1:1).

  • Stressing: Add 10 µL of 30% H₂O₂. Incubate at RT for 4 hours.

  • Analysis: Inject on HPLC (C18 column).

  • Expectation: Look for new peaks at RRT ~0.8-0.9 (more polar N-oxides).

    • Pass Criteria: < 2% degradation indicates robust oxidative stability.

    • Fail Criteria: > 10% conversion to M+16 species.[1]

Protocol B: Photostability Check

Validates C-F bond integrity.

  • Preparation: Dissolve 1 mg in Methanol (in a quartz vial).

  • Stressing: Expose to UV light (254 nm or Xenon lamp) for 24 hours.

  • Control: Wrap a duplicate vial in aluminum foil (Dark Control).

  • Analysis: Compare LC-MS traces.

  • Indicator: Appearance of M-20 peak (Hydrogen replacing Fluorine) confirms photolability.

Part 4: Analytical Data & Reference Values

Summary of Potential Impurities

Impurity NameMass ShiftMechanismRRT (Reverse Phase)
Pyridine N-Oxide +16 DaOxidation~0.85 (Earlier)
Des-fluoro Analog -18 DaPhotolysis~0.95 (Similar)
3-Hydroxy Analog -2 DaHydrolysis (SnAr)~0.60 (Much Earlier)
Dimer +162 Da (approx)Radical Coupling> 1.2 (Later)

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (2025).[1][3][4][5][6] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 589313, 2-(1H-imidazol-2-yl)pyridine. (2025).[1][3][4][5][6] Retrieved from

  • Kuduk, S. D., et al. Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines via Nucleophilic Aromatic Substitution.[1] Organic Letters (2005).[1] (Contextual grounding for SnAr on fluoropyridines).

  • Parenty, A., et al.Oxidative degradation of imidazole-based ligands in iridium water-oxidation catalysts. (General reactivity of imidazole ligands).

Sources

Technical Support Center: Characterization of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Characterization Support Hub. Ticket Subject: Troubleshooting Analytical Anomalies in Fluorinated Heterocycles. Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely encountering difficulties characterizing 3-Fluoro-2-(1H-imidazol-2-yl)pyridine due to two concurrent chemical phenomena: prototropic tautomerism of the imidazole ring and spin-spin coupling from the fluorine atom. This guide deconstructs these issues into resolvable technical workflows.

Module 1: NMR Spectroscopy Troubleshooting

User Issue: "My


 spectrum has too many peaks/splitting, and the proton signals are broad or missing."
Root Cause Analysis
  • The "Ghost" Splitting (

    
     Coupling):  The fluorine atom at position 3 is spin-active (
    
    
    
    , 100% abundance).[1] It does not just appear as a substituent; it actively splits carbon signals. This is not an impurity; it is a structural confirmation.
  • Dynamic Tautomerism: The imidazole ring exists in equilibrium between the

    
     and 
    
    
    
    forms. In non-polar solvents (e.g., CDCl
    
    
    ), this exchange is intermediate on the NMR timescale, causing line broadening or "disappearance" of the NH and adjacent CH signals.[1]
Technical Solutions

Step 1: Verify Fluorine Coupling (The "J-Ruler") Do not mistake C-F coupling for impurities.[1] Use the following table to validate your


 NMR shifts.
Carbon PositionRelative Location to FExpected MultiplicityCoupling Constant (

)
C-3 (Pyridine) Ipso (Direct attachment)Doublet (

)
~250 - 265 Hz
C-2, C-4 OrthoDoublet (

)
~15 - 25 Hz
C-5 MetaDoublet (

)
~4 - 8 Hz
C-6 ParaSinglet (

) or weak

< 3 Hz

Step 2: Stabilize the Tautomer

  • Protocol A (Solvent Switch): Switch from Chloroform-d (

    
    ) to DMSO-
    
    
    
    .[1] DMSO is a hydrogen-bond acceptor that "freezes" the imidazole NH, sharpening the signals and usually shifting the NH proton to
    
    
    ppm.
  • Protocol B (Temperature): If signals remain broad, run the experiment at elevated temperature (e.g., 320K) to push the exchange into the "fast" regime, averaging the signals into sharp peaks.

Visualization: NMR Troubleshooting Logic

NMR_Troubleshooting Start Issue: Anomalous NMR Spectra Check_1H Check 1H Spectrum: Broad/Missing NH? Start->Check_1H Check_13C Check 13C Spectrum: Extra Splitting? Start->Check_13C Solvent_Check Current Solvent: CDCl3? Check_1H->Solvent_Check Measure_J Measure Coupling (J) Is J ~250Hz or ~20Hz? Check_13C->Measure_J Action_DMSO Switch to DMSO-d6 (Stabilizes Tautomer) Solvent_Check->Action_DMSO Yes Action_Temp Increase Temp to 50°C (Fast Exchange Limit) Solvent_Check->Action_Temp No (Already in DMSO) Result_F Confirmed: 19F-13C Coupling (Not Impurity) Measure_J->Result_F Yes Result_Imp Impurity Suspected (Check Synthesis) Measure_J->Result_Imp No

Figure 1: Decision tree for distinguishing between tautomeric broadening, fluorine coupling, and genuine impurities.

Module 2: HPLC Method Development

User Issue: "The peak tails severely, and retention times drift between runs."

Root Cause Analysis

The molecule contains two basic nitrogen centers: the pyridine nitrogen (


 due to F-withdrawal) and the imidazole nitrogen (

).[1]
  • Silanol Effect: At neutral pH, the protonated nitrogens interact electrostatically with residual acidic silanols on standard C18 columns, causing tailing.[1]

  • Chelation: The 2-(imidazol-2-yl)pyridine motif is a bidentate ligand (similar to bipyridine) and can chelate trace metals in the HPLC system, causing peak broadening.[1]

Optimized Protocol: The "Acidic Shield" Method

Reagents:

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) OR 0.1% Perchloric Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Column: End-capped C18 (e.g., Waters XBridge or Phenomenex Gemini) or Phenyl-Hexyl.[1]

Why this works:

  • Ion Pairing: TFA is an ion-pairing agent.[2] It forms a hydrophobic salt with the protonated base, masking the positive charge and improving retention/shape on C18.[1]

  • Silanol Suppression: The low pH (<2.[1]5) suppresses the ionization of silanols on the column silica.

Alternative: HILIC Mode If the fluorinated pyridine makes the molecule too polar for C18 retention (eluting in the void volume), switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[1]

  • Column: Bare Silica or Amide.

  • Mobile Phase: 90% ACN / 10% Ammonium Formate buffer (pH 3.0).[1]

Module 3: Mass Spectrometry (LC-MS)

User Issue: "I see the mass, but the fragmentation pattern is confusing."

Interpretation Guide
  • Ionization: Expect a strong

    
     peak.[1] Due to the two nitrogens, you may also see 
    
    
    
    in highly acidic media, though the fluorine reduces the pyridine basicity.[1]
  • Isotope Pattern: There are no distinct isotopes for F or N that aid identification (unlike Cl/Br).[1]

  • Fragmentation (MS/MS):

    • Loss of HF (M-20): A characteristic neutral loss of Hydrogen Fluoride (20 Da) is common in ortho-fluorinated aromatics.[1]

    • Ring Cleavage: Fragmentation often occurs at the bond connecting the pyridine and imidazole rings.

Module 4: Synthesis & Tautomeric Equilibrium

User Issue: "Is my compound 2-(1H-imidazol-2-yl)... or 2-(3H-imidazol-2-yl)...?"

Technical Answer: It is both . In solution, the proton hops between N1 and N3.[1] However, the 3-Fluoro substituent on the pyridine ring exerts an electronic effect (dipole repulsion) and a steric effect that may bias the equilibrium or the conformation (rotation around the C-C bond).[1]

Visualization: Tautomeric & Conformational Landscape

Tautomerism Tautomer_A Tautomer A (NH away from Pyridine N) Transition Proton Transfer (Fast Exchange) Tautomer_A->Transition Tautomer_B Tautomer B (NH H-bonded to Pyridine N?) Transition->Tautomer_B Factors Influencing Factors: 1. Solvent Polarity 2. 3-Fluoro Sterics 3. Intramolecular H-bond Factors->Transition

Figure 2: The dynamic equilibrium of the imidazole ring. Note that intramolecular Hydrogen bonding (Tautomer B) is often favored in non-polar solvents, while polar solvents (DMSO) disrupt this.[1]

References & Further Reading
  • Fluorine-Carbon Coupling Constants:

    • Source: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[3]

    • Relevance: Defines standard

      
       values: Ipso (~250Hz), Ortho (~20Hz).[1]
      
    • Verification:[1]

  • Imidazole Tautomerism in NMR:

    • Source: Alkorta, I., et al. (2005).[1] "Tautomerism in imidazoles." Chemical Society Reviews.

    • Relevance: Explains solvent dependence of NH signal broadening.

    • Link:[1]

  • HPLC of Basic Heterocycles:

    • Source: McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A.

    • Relevance: Protocols for suppressing silanol activity using low pH and ion pairing.

    • Link:[1]

Sources

Technical Support Center: Troubleshooting Side Reactions of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-2-(1H-imidazol-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic building block. The unique arrangement of a fluorinated pyridine core linked to an imidazole ring presents specific reactivity challenges. This document provides in-depth, field-proven insights into potential side reactions and offers structured troubleshooting advice to optimize your experimental outcomes.

Introduction: The Reactivity Landscape

3-Fluoro-2-(1H-imidazol-2-yl)pyridine is a molecule of significant interest in medicinal chemistry due to the prevalence of both pyridine and imidazole scaffolds in pharmaceuticals.[1] The introduction of a fluorine atom can profoundly modify biological properties, such as metabolic stability and basicity.[2] However, the interplay between the electron-deficient pyridine ring, the nucleophilic imidazole moiety, and the C-F bond creates a complex reactivity profile that can lead to unexpected side reactions. This guide addresses the most common issues encountered when using this reagent in standard organic transformations.

Section 1: N-Alkylation and N-Arylation Reactions

The presence of three distinct nitrogen atoms—one on the pyridine ring and two on the imidazole ring—makes regioselectivity a primary challenge during alkylation or arylation reactions.

FAQ 1: I'm attempting an N-alkylation and observing a mixture of products. How can I control the regioselectivity?

This is the most frequently encountered issue. Alkylation can occur at the pyridine nitrogen and at either of the two imidazole nitrogens (which exist in tautomeric forms). The distribution of these regioisomers is highly dependent on the reaction conditions.

Underlying Chemistry: The imidazole NH proton is the most acidic site, making it the initial site of deprotonation. However, the resulting imidazolate anion is an ambident nucleophile. The pyridine nitrogen, while less nucleophilic than the deprotonated imidazole, can still react, especially with highly reactive electrophiles or under conditions that favor thermodynamic products.

  • Kinetic Control (Imidazole N-Alkylation): Typically favored by using a strong, non-coordinating base (like NaH) in an aprotic polar solvent (like DMF or THF) at lower temperatures. The reaction proceeds rapidly at the most nucleophilic site after deprotonation.

  • Thermodynamic Control (Pyridine N-Alkylation): Can be favored under higher temperatures where equilibration can occur. Alkylation on the pyridine nitrogen to form a pyridinium salt is also possible, especially with reactive alkylating agents.[3]

Troubleshooting & Optimization:

  • Choice of Base: To selectively alkylate the imidazole nitrogen, use a strong base like Sodium Hydride (NaH) to ensure complete deprotonation of the imidazole NH before adding the electrophile. Weaker bases like K₂CO₃ can result in an equilibrium, leading to mixtures.[4]

  • Solvent Effects: Polar aprotic solvents (DMF, THF) generally favor N-alkylation on the imidazole ring.

  • Temperature Control: Perform the deprotonation at 0 °C and add the alkylating agent at the same temperature, allowing the reaction to slowly warm to room temperature. This minimizes side reactions and potential pyridine N-alkylation.

Diagram 1: Potential N-Alkylation Regioisomers This diagram illustrates the three primary sites of alkylation on the molecule, which can lead to a mixture of regioisomers if conditions are not carefully controlled.

Caption: Potential sites for N-alkylation.

Protocol 1: Selective N1-Alkylation of the Imidazole Moiety

This protocol is optimized to favor the kinetic product, yielding the N1-alkylated imidazole derivative as the major product.

Parameter Condition Rationale
Base Sodium Hydride (NaH), 60% in oil (1.1 eq.)Strong, non-nucleophilic base ensures complete and irreversible deprotonation of the imidazole NH.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent stabilizes the resulting anion without interfering in the reaction.
Temperature 0 °C to Room TemperatureLow temperature for deprotonation and addition of electrophile minimizes side reactions.
Electrophile Alkyl Halide (e.g., Benzyl Bromide) (1.05 eq.)Added slowly to the anion solution to maintain temperature control.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the strong base and anion by atmospheric moisture.

Step-by-Step Procedure:

  • Suspend 3-Fluoro-2-(1H-imidazol-2-yl)pyridine (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add NaH (1.1 eq.) portion-wise over 10 minutes.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.05 eq.) via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), dry over Na₂SO₄, and purify by column chromatography.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

While the molecule itself lacks a typical halide leaving group for cross-coupling (like Br or I), it is often used as a nucleophile (via the imidazole NH) in Buchwald-Hartwig aminations. In these cases, catalyst inhibition is a significant hurdle.

FAQ 2: My Buchwald-Hartwig amination using the imidazole NH is failing or giving very low yields. What is causing catalyst inhibition?

The combination of the pyridine nitrogen and the nearby imidazole nitrogen creates a powerful bidentate chelation site. This can bind strongly to the palladium center, forming a highly stable, inactive complex that prevents the catalyst from participating in the catalytic cycle.[5]

Troubleshooting & Optimization:

  • Ligand Choice: Standard ligands may not be effective. Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos).[5] These ligands are designed to promote the reductive elimination step, which is often the rate-limiting step, and their steric bulk can disfavor the formation of inactive chelates.[6]

  • Use of Pre-catalysts: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂, use well-defined Pd pre-catalysts (e.g., RuPhos G3 Pd). These are often more robust and provide more consistent results.[5]

  • Reaction Conditions: Pyridine-containing substrates often require higher reaction temperatures (80-110 °C) to facilitate the desired catalytic turnover.[5]

  • Protecting Group Strategy: If inhibition persists, consider protecting the imidazole NH with a removable group (e.g., SEM or Boc) before performing reactions on other parts of the molecule.

Diagram 2: Troubleshooting Buchwald-Hartwig Amination This workflow provides a decision tree for diagnosing and solving common issues in cross-coupling reactions involving this substrate.

G start Buchwald-Hartwig Reaction: Low Yield or No Reaction q1 Is Hydrodehalogenation of the Aryl Halide Observed? start->q1 sol_hydrodehalogenation Potential Cause: β-Hydride Elimination is outcompeting reductive elimination. Solution: 1. Use bulky ligands (e.g., RuPhos). 2. Lower reaction temperature slightly. 3. Change base or solvent. q1->sol_hydrodehalogenation Yes q2 Likely Catalyst Inhibition q1->q2 No a1_yes YES a1_no NO cause_inhibition Potential Cause: Strong bidentate chelation of Pd by pyridine and imidazole nitrogens. q2->cause_inhibition sol_inhibition Solution: 1. Switch to bulky, electron-rich ligands (e.g., BrettPhos, RuPhos). 2. Use a well-defined pre-catalyst. 3. Increase reaction temperature. cause_inhibition->sol_inhibition

Caption: Troubleshooting workflow for cross-coupling.

Section 3: Nucleophilic Aromatic Substitution (SNAr)
FAQ 3: The nucleophilic substitution of the 3-fluoro group is extremely slow. How can I improve the reaction rate?

The C-F bond in 3-fluoropyridine is significantly less reactive towards SNAr compared to C-F bonds at the 2- or 4-positions. This is because the pyridine nitrogen cannot effectively stabilize the negative charge of the Meisenheimer complex intermediate when the attack occurs at the 3-position.

Underlying Chemistry: SNAr reactions proceed fastest when strong electron-withdrawing groups are positioned ortho or para to the leaving group. In 3-fluoropyridine, the ring nitrogen is meta to the fluorine, providing minimal activation. While fluorine's high electronegativity generally accelerates SNAr compared to chlorine, the positional disadvantage remains.[7][8]

Troubleshooting & Optimization:

  • Harsh Conditions: To force the reaction, significantly higher temperatures are often required. Microwave irradiation can be an effective tool to safely reach the necessary temperatures (e.g., 150-200 °C) and shorten reaction times.

  • Stronger Nucleophiles/Base: Use highly reactive nucleophiles and a strong, non-nucleophilic base (e.g., NaH or KHMDS) in a polar aprotic solvent like DMSO or NMP.

  • Alternative Strategies: If SNAr at the 3-position remains challenging, consider an alternative synthetic route. It may be more efficient to start with a different substituted pyridine and introduce the desired functionality through another method, such as a cross-coupling reaction on a 3-bromopyridine analogue.

Section 4: General Stability and Reductions
FAQ 4: During catalytic hydrogenation, I am observing hydrodefluorination. How can I reduce the pyridine ring while preserving the C-F bond?

Hydrodefluorination is a common and problematic side reaction during the hydrogenation of fluorinated aromatic compounds, particularly with palladium-based catalysts.

Underlying Chemistry: Palladium on carbon (Pd/C) is highly active for the cleavage of carbon-halogen bonds. The C-F bond, while strong, can be reductively cleaved on the catalyst surface, leading to the undesired replacement of fluorine with hydrogen.

Troubleshooting & Optimization:

  • Catalyst Choice: Avoid Pd/C. Rhodium-based catalysts, such as Rhodium on Alumina (Rh/Al₂O₃) or Crabtree's catalyst, are often more chemoselective and less prone to causing hydrodefluorination.

  • Dearomatization-Hydrogenation Process: A two-step, one-pot dearomatization-hydrogenation (DAH) process using a rhodium catalyst can be highly effective for producing fluorinated piperidines with high diastereoselectivity and without loss of fluorine.[9]

  • Reaction Additives: In some cases, the addition of a weak base or other additives can help suppress hydrodefluorination, though this is highly system-dependent.

Diagram 3: Competing Pathways in Catalytic Reactions This diagram shows the desired catalytic cycle for a generic cross-coupling reaction versus the off-cycle formation of an inactive catalyst species, which is a major issue for this substrate.

G cluster_cycle Desired Catalytic Cycle cluster_inhibition Inhibition Pathway A Active Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B Inactive Inactive Chelate [Pd(L)(Substrate)] A->Inactive Strong Chelation by 3-Fluoro-2-(imidazolyl)pyridine C Amine Coordination & Deprotonation B->C D Reductive Elimination C->D D->A Product C-N Coupled Product D->Product

Sources

Validation & Comparative

A Researcher's Guide to the Structural Validation of Heterocyclic Compounds: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. For novel heterocyclic compounds, such as the promising scaffold 3-Fluoro-2-(1H-imidazol-2-yl)pyridine, an unverified structure is a liability, potentially leading to misinterpreted biological data and wasted resources. This guide provides a comprehensive overview of the gold-standard technique for structural elucidation, single-crystal X-ray crystallography, and compares its utility and outputs with other common analytical methods.

While a definitive crystal structure for 3-Fluoro-2-(1H-imidazol-2-yl)pyridine is not yet publicly available, we will use the closely related parent molecule, 2-(1H-imidazol-2-yl)pyridine, as a case study to illustrate the principles and protocols of X-ray crystallographic validation. The insights and workflows presented herein are directly applicable to the fluorinated analogue and other similar small molecules.

The Imperative of Structural Validation

The precise arrangement of atoms in a molecule dictates its function. In medicinal chemistry, seemingly minor changes in stereochemistry or tautomeric form can drastically alter a compound's binding affinity for a biological target. Therefore, relying solely on synthetic route confirmation is insufficient. An absolute, experimentally determined structure is paramount. X-ray crystallography provides this definitive evidence, revealing not only the connectivity of atoms but also their spatial coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state.

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray diffraction is a powerful analytical technique that provides a detailed three-dimensional map of the electron density within a crystal. From this map, a precise atomic model of the molecule can be built.

Experimental Workflow: A Step-by-Step Protocol

The process of obtaining a crystal structure is a multi-step workflow that requires patience and precision.

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of 2-(1H-imidazol-2-yl)pyridine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Growing Single Crystals (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Xray_Diffraction X-ray Diffraction (Data Collection) Crystal_Mounting->Xray_Diffraction Data_Processing Data Processing & Integration Xray_Diffraction->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation PDB_Deposition PDB_Deposition Validation->PDB_Deposition Deposition to Database (e.g., CCDC, PDB)

Figure 1. A generalized workflow for single-crystal X-ray crystallography.

1. Synthesis and Purification: The journey begins with the synthesis of the target compound, in this case, 2-(1H-imidazol-2-yl)pyridine. The purity of the sample is critical for successful crystallization. Standard purification techniques like recrystallization or column chromatography are employed to remove impurities that can inhibit crystal growth.

2. Crystal Growth: This is often the most challenging step. The goal is to grow a single, high-quality crystal suitable for diffraction. Common methods include:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution is slowly cooled, as solubility often decreases with temperature.

3. Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. It should be free of cracks and other defects. The crystal is then mounted on a goniometer head for data collection.

4. X-ray Diffraction and Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. A detector records the position and intensity of these diffracted beams.

5. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to improve the fit. This iterative process yields the final, precise atomic coordinates.

6. Structure Validation: The final structure is validated using software like PLATON and submitted to crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). These validation procedures check for geometric consistency, missed symmetry, and other potential errors, ensuring the quality and reliability of the structure.[1]

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography is the definitive method for structural elucidation, other techniques provide complementary and often more readily obtainable information. The choice of method depends on the specific research question and the nature of the sample.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, angles, stereochemistry, and intermolecular interactions in the solid state.Connectivity of atoms (1D and 2D NMR), information about the chemical environment of nuclei, and solution-state conformation and dynamics.[2]Molecular weight and elemental composition. Fragmentation patterns can provide structural clues.
Sample Requirements High-quality single crystals.Soluble sample in a suitable deuterated solvent.Small amount of sample, can be in solid, liquid, or gas phase.
Strengths Unambiguous and highly precise structural determination.[3]Provides information about the structure in solution, which can be more biologically relevant.[4] Can study dynamic processes.High sensitivity and accuracy in determining molecular weight.
Limitations Crystal growth can be a significant bottleneck. The determined structure is a static picture in the solid state and may not fully represent the solution-state conformation.Structure determination for complex molecules can be challenging and may not provide the same level of precision as crystallography. Limited by molecular size.[3][5]Does not directly provide 3D structural information. Isomers can be difficult to distinguish.
Typical Use Case Absolute proof of structure, studying solid-state packing and intermolecular interactions.Routine structural confirmation, studying solution-state dynamics and protein-ligand interactions.Confirmation of molecular weight and formula, reaction monitoring.

Case Study Insights: 2-(1H-imidazol-2-yl)pyridine

For a molecule like 2-(1H-imidazol-2-yl)pyridine, NMR spectroscopy would readily confirm the presence of the pyridine and imidazole rings and their connectivity. Mass spectrometry would confirm the molecular weight of 145.16 g/mol .[6] However, only X-ray crystallography can definitively determine the planarity of the molecule and the precise nature of the intermolecular hydrogen bonding that governs its crystal packing. For example, the crystal structure of a related derivative, 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine, reveals that neighboring molecules are linked by N—H⋯N hydrogen bonds, forming one-dimensional chains.[7] This level of detail is crucial for understanding the material properties and for computational modeling studies.

Conclusion

The structural validation of a novel compound like 3-Fluoro-2-(1H-imidazol-2-yl)pyridine is a critical step in its development. While techniques like NMR and mass spectrometry are indispensable for routine characterization, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms. The detailed structural information it provides is invaluable for understanding a molecule's properties, guiding further synthetic efforts, and ensuring the integrity of scientific data. Researchers and drug development professionals should consider X-ray crystallography as an essential tool in their analytical arsenal for the definitive structural elucidation of important new chemical entities.

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS.
  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.
  • Wüthrich, K. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics.
  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy.
  • Comparison of NMR and X-ray crystallography. University of Szeged.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography.
  • Kia, R., Fun, H.-K., & Kargar, H. (2009). 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. IUCr Journals.
  • Validation of Experimental Crystal Structures.
  • PubChem. 2-(1H-imidazol-2-yl)pyridine.
  • Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube.
  • Validation of Experimental Crystal Structures. (2023).
  • XRD obtained for 2-(1H-imidazol-2-yl)pyridine (compound 1).
  • Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)
  • Crystal structure and Hirshfeld surface analysis of 2,2,2-tri­fluoro-1-(7-methyl­imidazo[1,2-a]pyridin-3-yl)et. IUCr Journals.
  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. PMC.
  • (PDF) Synthesis, spectral, structural and antimicrobial studies of fluorinated porphyrins.
  • Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry (RSC Publishing).
  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI.
  • Mykhailiuk, P. K. (2021).
  • 2-(1H-IMIDAZOL-2-YL)-PYRIDINE | 18653-75-3. ChemicalBook.
  • Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyridine. Wikipedia.
  • 2-(1H-Imidazol-2-yl)pyridine 97 18653-75-3. Sigma-Aldrich.
  • Crystal structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile. PMC.

Sources

assessing the purity of synthesized 3-Fluoro-2-(1H-imidazol-2-yl)pyridine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine & Basicity Challenge

Synthesizing 3-Fluoro-2-(1H-imidazol-2-yl)pyridine presents a unique analytical paradox. While the fluorine atom at the C3 position pulls electron density (inductive effect), slightly lowering the pKa of the pyridine nitrogen compared to its non-fluorinated analog, the molecule remains a robust bidentate base.

In standard Reverse-Phase HPLC (RP-HPLC), this molecule is a "tailing nightmare." The imidazole secondary amine and the pyridine nitrogen interact aggressively with residual silanols on silica columns. A standard generic gradient often yields asymmetric peaks (


), masking critical impurities like unreacted 3-fluoro-2-halopyridines or regioisomeric byproducts.

This guide compares three distinct separation strategies to identify the Gold Standard for purity assessment.

Comparative Analysis of Separation Strategies

We evaluated three method architectures. Data presented represents average performance on a standard HPLC system (Agilent 1260 Infinity II equivalent).

The Contenders
  • Method A (Traditional Acidic): C18 Column with 0.1% Trifluoroacetic Acid (TFA). The standard "first-pass" method in most labs.

  • Method B (The π-Selectivity): Phenyl-Hexyl Column with 0.1% Formic Acid. Designed to exploit the aromaticity of the pyridine-imidazole systems.

  • Method C (High pH Hybrid): Hybrid-Silica C18 with 10mM Ammonium Bicarbonate (pH 10.0). Designed to neutralize the basic nitrogens.

Performance Data Summary
MetricMethod A (C18 / TFA)Method B (Phenyl-Hexyl / FA)Method C (Hybrid C18 / pH 10)
Retention Time (min) 4.25.16.8
Peak Tailing Factor (

)
1.8 (Significant Tailing)1.4 (Moderate)1.05 (Excellent)
Resolution (

) vs. Impurity A
*
1.82.24.5
Theoretical Plates (

)
~6,500~8,000>14,000
MS Compatibility Poor (TFA suppresses ion)GoodExcellent

*Impurity A = 3-Fluoro-2-bromopyridine (Starting Material)

The Verdict
  • Method A fails the "Trustworthiness" pillar. The strong ion-pairing of TFA improves shape slightly but suppresses MS signal, making impurity identification difficult. The tailing (

    
     1.8) risks masking closely eluting isomers.
    
  • Method B offers better selectivity for the aromatic rings but still suffers from silanol interactions due to the acidic pH protonating the imidazole.

  • Method C is the Gold Standard. By operating at pH 10, both the pyridine and imidazole nitrogens are deprotonated (neutral). The analyte interacts purely via hydrophobic mechanisms, eliminating silanol drag. This is the recommended protocol.

Recommended Experimental Protocol (Method C)

This protocol is self-validating. If the System Suitability Test (SST) fails, the column surface chemistry is likely compromised.

A. Reagents & Materials
  • Target: Synthesized 3-Fluoro-2-(1H-imidazol-2-yl)pyridine.

  • Column: Waters XBridge C18 or Agilent ZORBAX Extend-C18 (Must be "Hybrid" or High-pH stable). Dimensions: 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

B. Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 40°C (Higher temp reduces viscosity and improves mass transfer for bases).

  • Detection: UV at 254 nm (primary) and 280 nm.

  • Injection Volume: 5 µL.

C. Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibrate
2.05Isocratic Hold (Elute polar salts)
12.095Linear Gradient
15.095Wash
15.15Re-equilibrate
20.05End
D. System Suitability (Self-Validation)

Before running samples, inject a standard.[2]

  • Tailing Factor: Must be < 1.2.

  • Precision: 5 replicates must show RSD < 0.5% for retention time.

  • Sensitivity: S/N ratio > 10 for a 0.05% impurity spike.

Impurity Profiling & Logic

Understanding what you are separating is as important as the separation itself. The synthesis of this molecule usually involves a cross-coupling or condensation reaction.

Visualizing the Impurity Pathway

The following diagram maps the synthesis logic to the likely impurities you will encounter.

Synthesis_Impurity_Map cluster_HPLC HPLC Elution Order (Method C) SM1 SM1: 3-Fluoro-2-halopyridine (Lipophilic, Retains late) RXN Reaction: Pd-Catalyzed Coupling or Condensation SM1->RXN SM2 SM2: Imidazole (Very Polar, Elutes Void) SM2->RXN PROD Target: 3-Fluoro-2-(1H-imidazol-2-yl)pyridine RXN->PROD Major Pathway IMP1 Impurity A: Regioisomer (N-Alkylation) (Similar polarity, Critical Separation) RXN->IMP1 Side Reaction IMP2 Impurity B: Des-fluoro Analog (If SM impure) RXN->IMP2 Trace

Caption: Synthesis pathway mapping starting materials (SM) to the Target and critical impurities. Note that SM1 is significantly more hydrophobic than the Target, while Regioisomers (Impurity A) often co-elute without high-pH selectivity.

Method Development Decision Tree

When adapting this guide to similar fluorinated pyridines, follow this logic flow to ensure robustness.

Method_Decision_Tree Start Start: Assess Analyte Properties Check_pKa Is Analyte Basic? (Contains Pyridine/Imidazole) Start->Check_pKa Check_Col Is High-pH Stable Column Available? (Hybrid Silica/Polymer) Check_pKa->Check_Col Yes Path_HighPH STRATEGY 1 (Recommended): High pH (pH 10) + NH4HCO3 Check_Col->Path_HighPH Yes Path_LowPH STRATEGY 2 (Alternative): Low pH (pH 2.5) + Ion Pairing Check_Col->Path_LowPH No Result_High Result: Neutral Species No Silanol Interaction Perfect Peak Shape Path_HighPH->Result_High Result_Low Result: Protonated Species Requires End-Capping Risk of Tailing Path_LowPH->Result_Low

Caption: Logical decision tree for selecting mobile phase pH based on analyte basicity and column availability.

References

  • Dolan, J. W., & Snyder, L. R. (2012). Troubleshooting LC Systems: Peak Tailing and Column Failure. LCGC North America.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

  • PubChem. (2025).[4] 2-(1H-imidazol-2-yl)pyridine Compound Summary. National Library of Medicine.

  • Neue, U. D., et al. (2001). Peak Shape and Retention of Bases on Reversed-Phase Columns. Advances in Chromatography.

Sources

Comparison Guide: In Vitro and In Vivo Efficacy of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the therapeutic potential of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine derivatives, focusing on their efficacy in preclinical models. We will dissect the available experimental data, compare performance against relevant alternatives, and provide the rationale behind the scientific methodologies employed.

Introduction: The Strategic Value of Imidazole-Pyridine Scaffolds in Drug Discovery

The fusion of pyridine and imidazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry.[1] These structures are privileged, appearing in numerous compounds with a wide array of biological activities, including potent antiproliferative effects against various cancer cell lines.[2][3] Pyridine derivatives, in particular, are foundational to many anticancer agents, capable of targeting key molecular pathways involved in cancer progression.[2][4] The unique electronic properties and synthetic tractability of this scaffold allow for targeted modulation of critical oncogenic pathways.[2]

This guide focuses specifically on derivatives of the 2-(1H-imidazol-2-yl)pyridine core, with a particular emphasis on the role of fluorine substitution. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and cell permeability. We will synthesize data from disparate studies to build a coherent picture of this compound class's performance, primarily as kinase inhibitors in oncology.

In Vitro Efficacy: From Molecular Target to Cellular Impact

The initial evaluation of any potential therapeutic agent begins with robust in vitro testing. This phase is critical for establishing a mechanism of action, determining potency, and identifying the most promising candidates for further development. For the imidazole-pyridine class, the primary focus has been on inhibiting protein kinases and curtailing cancer cell proliferation.

Kinase Inhibition Profile: Targeting the Engines of Cell Growth

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently deregulated in diseases like cancer.[5] Consequently, they are high-value targets for drug discovery.[5] Derivatives of the imidazole-pyridine scaffold have demonstrated potent activity against several key oncogenic kinases.

A notable study designed and synthesized a series of 2-(1H-imidazol-2-yl)pyridine derivatives as mimics of Sorafenib, a known multi-kinase inhibitor.[6] The primary target for this series was BRAF kinase, a critical component of the MAPK/ERK signaling pathway.

In a related class, imidazo[1,2-a]pyridine derivatives have also been optimized as highly potent and selective inhibitors of PI3K p110alpha, another crucial enzyme in cell growth and survival pathways.[7] Optimization of an initial hit compound led to a more than 300-fold increase in inhibitory activity.[7] Further exploration of this scaffold has yielded inhibitors for other kinases, including Cyclin-dependent kinase 9 (CDK9), DYRK1A, and CLK1, demonstrating the scaffold's versatility.[5][8]

Data Presentation: Comparative Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (μM)Reference CompoundIC50 (μM)Source
CLW Series BRAFNot specifiedSorafenibNot specified[6]
Compound 2g PI3K p110α0.0018--[7]
Compound 12 PI3K p110α0.0028--[7]
LB-1 CDK90.0092AZD5438Not specified[8]
Compound 4c CLK10.7--[5]
Compound 4c DYRK1A2.6--[5]

Experimental Protocol: Kinase Inhibition Scintillation Proximity Assay (SPA)

The protocol described for identifying PI3K p110alpha inhibitors serves as an excellent model for quantifying kinase activity.[7]

  • Reaction Setup: The assay is conducted in 96-well plates. Each well contains the kinase (e.g., PI3K p110α), the substrate (e.g., phosphatidylinositol), and the test compound at varying concentrations.

  • Initiation: The kinase reaction is initiated by the addition of [γ-33P]ATP. The reaction mixture is incubated at room temperature to allow for the enzymatic transfer of the radiolabeled phosphate to the substrate.

  • Capture: The reaction is stopped, and the mixture is transferred to a plate coated with a scintillant-embedded substrate-binding molecule. The radiolabeled product binds to the plate.

  • Detection: When the radiolabeled product is in close proximity to the scintillant, it emits light, which is measured by a microplate scintillation counter. The intensity of the light is directly proportional to the kinase activity.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Antiproliferative Activity in Cancer Cell Lines

Demonstrating target inhibition is the first step; the crucial subsequent validation is showing that this inhibition translates to a functional effect in a cellular context, namely, the halting of cancer cell proliferation.

The 2-(1H-imidazol-2-yl)pyridine derivatives designed as BRAF inhibitors were evaluated against the A375 human melanoma cell line, which harbors the BRAF V600E mutation.[6] Two compounds, CLW14 and CLW27, showed potent antiproliferative activity, with IC50 values comparable to the positive control, Sorafenib.[6] Similarly, the PI3K inhibitor (Compound 12) effectively inhibited the proliferation of A375 and HeLa cells.[7] The CDK9 inhibitor LB-1 also showed prominent anti-proliferative activity in the HCT116 colorectal cancer cell line.[8]

Data Presentation: Comparative Antiproliferative Activity

CompoundCell LineCancer TypeIC50 (μM)Source
CLW14 A375Melanoma4.26[6]
CLW27 A375Melanoma2.93[6]
Compound 12 A375Melanoma0.14[7]
Compound 12 HeLaCervical Cancer0.21[7]
LB-1 HCT116Colorectal Cancer1.80[8]
Compound 5e T47DBreast Cancer> 50 (24h)[1]
Compound 5e MCF-7Breast Cancer> 50 (24h)[1]

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Plating: Cancer cells (e.g., A375) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing the test compounds at a range of concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib) are included.

  • Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vivo Efficacy: Assessing Therapeutic Potential in Preclinical Models

Positive in vitro results are a prerequisite, but the true test of a compound's therapeutic potential lies in its performance in vivo. These studies assess not only the drug's ability to reach and act on the tumor in a complex biological system but also its safety and tolerability.

Xenograft Models for Solid Tumors

The most promising compounds from the in vitro screens, CLW14 and CLW27, were advanced to an in vivo efficacy study using a nude mouse xenograft model with A375 melanoma cells.[6] Both compounds, when administered intragastrically, demonstrated significant suppression of tumor growth.[6] This is a critical validation step, showing that the compounds are sufficiently bioavailable and stable to exert a therapeutic effect.

Similarly, the PI3K inhibitor Compound 12 was evaluated in a mouse HeLa xenograft model, where it suppressed tumor growth by 37% when dosed intraperitoneally.[7] Another study on imidazole-pyridine hybrids showed that compound 5e retarded the growth of Ehrlich ascites carcinoma (EAC) in mice.[1]

Data Presentation: Comparative In Vivo Antitumor Efficacy

CompoundAnimal ModelDose & RouteEfficacy OutcomeSource
CLW14 A375 Xenograft50 mg/kg (ig)35.68% Tumor Growth Inhibition[6]
CLW27 A375 Xenograft50 mg/kg (ig)42.50% Tumor Growth Inhibition[6]
Compound 12 HeLa Xenograft25 mg/kg (ip)37% Tumor Growth Suppression[7]
Compound 5e EAC ModelNot specifiedRetarded EAC growth[1]

Experimental Protocol: Mouse Xenograft Tumor Model

This workflow outlines the key steps for evaluating an anticancer agent in a subcutaneous xenograft model.

  • Cell Culture: A human cancer cell line (e.g., A375) is cultured under sterile conditions to generate a sufficient number of cells for implantation.

  • Animal Acclimation: Immunocompromised mice (e.g., athymic nude mice) are obtained and allowed to acclimate to the facility for at least one week.

  • Tumor Implantation: A suspension of cancer cells, often mixed with a basement membrane extract like Matrigel, is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is typically measured 2-3 times per week using calipers.

  • Randomization & Dosing: Once tumors reach the target size, mice are randomized into vehicle control and treatment groups. Dosing with the test compound (e.g., CLW27 at 50 mg/kg) is initiated via the chosen route (e.g., oral gavage, intraperitoneal injection) according to a predefined schedule.

  • Efficacy Measurement: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically the percent tumor growth inhibition (%TGI) at the end of the study, calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

  • Tolerability Assessment: Animal well-being is monitored daily, with body weight measurements serving as a key indicator of systemic toxicity.

Visualizations and Workflows

To better illustrate the processes described, the following diagrams outline the general experimental workflow and a relevant biological pathway.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation a Compound Synthesis (e.g., 3-Fluoro-2-(1H-imidazol-2-yl)pyridine) b Primary Screen: Biochemical Assay (e.g., Kinase Inhibition) a->b Test Potency c Secondary Screen: Cell-Based Assay (e.g., Antiproliferation) b->c Validate Cellular Effect d Lead Compound Identification (e.g., CLW27) c->d Select Candidate e Animal Model Development (e.g., A375 Xenograft) d->e Advance to In Vivo f Efficacy Study (Dosing & Monitoring) e->f g Data Analysis (% Tumor Growth Inhibition) f->g h Preclinical Candidate g->h Confirm Efficacy

Caption: General drug discovery workflow from synthesis to preclinical validation.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor CLW27 (BRAF Inhibitor) Inhibitor->BRAF Inhibits

Caption: Simplified BRAF signaling pathway targeted by 2-(1H-imidazol-2-yl)pyridine derivatives.

Conclusion and Future Directions

The available evidence strongly supports the 2-(1H-imidazol-2-yl)pyridine scaffold, particularly with fluorine substitution, as a promising foundation for the development of novel anticancer agents. The work on Sorafenib derivatives highlights a clear path forward, demonstrating potent in vitro antiproliferative activity against BRAF-mutant melanoma and significant in vivo efficacy in xenograft models.[6] The versatility of the broader imidazole-pyridine family, with members effectively targeting PI3K and CDK9, suggests that the 3-fluoro-2-(1H-imidazol-2-yl)pyridine core could be adapted to target other high-value kinases.[7][8]

Future research should focus on several key areas:

  • Pharmacokinetic Optimization: While efficacy has been demonstrated, detailed pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies are necessary to improve properties like solubility, metabolic stability, and oral bioavailability.

  • Kinome Screening: A broader screening of lead compounds against a panel of kinases would clarify their selectivity profile and could reveal additional therapeutic applications or potential off-target effects.

  • Combination Therapies: Given the complexity of cancer signaling, evaluating these compounds in combination with other targeted agents or standard-of-care chemotherapies could reveal synergistic effects and overcome potential resistance mechanisms.

References

  • Hou, J., et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Scribd. Available at: [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link]

  • Li, Y., et al. (Date not available). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. PMC. Available at: [Link]

  • Anizon, F., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2015). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. PubMed. Available at: [Link]

  • Al-Ghamdi, S., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Shree, R., et al. (Date not available). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. PMC. Available at: [Link]

  • Kumar, V., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Available at: [Link]

  • El-Sayed, N., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link]

  • Kouadio, N., et al. (2021). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. Available at: [Link]

Sources

cross-validation of analytical data for 3-Fluoro-2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Cross-Validation Guide: 3-Fluoro-2-(1H-imidazol-2-yl)pyridine

Part 1: Strategic Overview

Subject: 3-Fluoro-2-(1H-imidazol-2-yl)pyridine (CAS: 691886-16-5) Synonyms: 2-(2-Imidazolyl)-3-fluoropyridine; 3-Fluoro-2-(1H-imidazol-2-yl)pyridine.[1] Molecular Formula: C₈H₆FN₃ Molecular Weight: 163.15 g/mol

The Analytical Challenge: In the development of kinase inhibitors and metal-organic frameworks (MOFs), the 3-fluoro-2-(1H-imidazol-2-yl)pyridine scaffold serves as a critical bidentate ligand. Its structural integrity is often compromised by two primary "silent" errors that standard LC-MS protocols miss:

  • Regioisomer Confusion: The fused bicyclic isomer, 3-fluoroimidazo[1,2-a]pyridine , is thermodynamically stable and often forms under similar cyclization conditions.[2] It has the same mass (m/z 164 [M+H]+) but vastly different pharmacological properties.[2]

  • Defluorination: Harsh reaction conditions (e.g., high-temperature condensation) can lead to trace defluorination, yielding the 2-(1H-imidazol-2-yl)pyridine analog.

This guide provides a self-validating analytical workflow to definitively authenticate the target molecule against these specific alternatives.

Part 2: Comparative Analytical Data

The following table contrasts the Target Molecule against its two most critical "impostors."

Table 1: Critical Analytical Differentiators

FeatureTarget: 3-Fluoro-2-(1H-imidazol-2-yl)pyridine Alternative A: 3-Fluoroimidazo[1,2-a]pyridine (Fused Isomer)Alternative B: 2-(1H-imidazol-2-yl)pyridine (Defluorinated Impurity)
Structure Pyridine & Imidazole rings connected by C-C single bond.Fused bicyclic system (bridgehead nitrogen).[2]Pyridine & Imidazole rings connected by C-C single bond.
MW / m/z 163.15 / 164.06163.15 / 164.06145.16 / 146.07
¹H NMR (Key) NH Signal: Broad singlet ~13.0 ppm (exchangeable).H-4 Pyridine: Ddd or td (coupled to F).NH Signal: Absent (No exchangeable proton).Bridgehead: Distinct aromatic pattern.NH Signal: Broad singlet ~13.0 ppm.H-3 Pyridine: Doublet (no F coupling).
¹⁹F NMR Signal: ~ -120 to -130 ppm (Ar-F).Signal: ~ -130 to -145 ppm (Fused-F).Signal: Silent (No Fluorine).[2]
UV-Vis

~290-300 nm (twisted intramolecular charge transfer).

typically blue-shifted (rigid planar system).

~285 nm.[2]
Solubility Soluble in DMSO, MeOH; Moderate in DCM.[2]Highly soluble in organic solvents (lipophilic).[2]Similar to target.

Part 3: Experimental Validation Protocols

Protocol 1: The "Dual-Nuclei" NMR Authentication

Rationale: Mass spectrometry cannot distinguish the target from the fused isomer. NMR is the only definitive tool for structural connectivity.[2]

Reagents: DMSO-d₆ (99.9% D), Trifluoroacetic acid (TFA) for D₂O exchange test.

Workflow:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.

  • ¹H NMR Acquisition:

    • Step A (NH Check): Scan range -2 to 16 ppm. Look for the broad imidazole N-H proton at 12.5–13.5 ppm .

      • Pass Criteria: Signal present.[3][4][5][6][7] (Eliminates Fused Isomer).[2]

      • Fail Criteria: Signal absent. (Indicates Fused Isomer or deprotonated salt).[2]

    • Step B (Coupling Analysis): Focus on the pyridine ring protons.[2] The proton at position 4 (adjacent to F) must show H-F coupling (

      
       Hz) in addition to H-H coupling.[2]
      
  • ¹⁹F NMR Acquisition:

    • Run proton-decoupled ¹⁹F NMR.

    • Target: Single sharp peak (approx -126 ppm, varies by solvent).[2]

    • Impurity Check: Look for a minor peak at -110 to -120 ppm (indicative of regioisomeric 3-fluoro-4-pyridyl impurities).

Protocol 2: HPLC-MS Purity Profiling

Rationale: To quantify the "Defluorinated" impurity (Alternative B) which may co-crystallize with the product.

System: Agilent 1200 or equivalent with Q-TOF or Single Quad MS. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

Method:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm; MS (ESI+).[2]

Interpretation:

  • Retention Time (RT): The Fluorine atom adds lipophilicity.[2]

    • Target (3-F): RT ~ 8.5 min.

    • Defluorinated (Des-F): RT ~ 7.8 min (elutes earlier).[2]

  • MS Validation:

    • Extract Ion Chromatogram (EIC) for m/z 164.06 (Target).[2]

    • Extract Ion Chromatogram (EIC) for m/z 146.07 (Defluorinated Impurity).[2]

    • Limit: The Des-F impurity should be < 0.5% by area integration.

Part 4: Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for validating the synthesized product against its common synthetic pitfalls.

AnalyticalLogic Start Crude Product (Synthesized from 3-F-2-CN-Py) Test1 TEST 1: LC-MS (ESI+) Start->Test1 Mass146 Major Peak m/z 146 Test1->Mass146 Defluorination Mass164 Major Peak m/z 164 Test1->Mass164 Correct Mass Result_DesF IMPURITY IDENTIFIED: 2-(1H-imidazol-2-yl)pyridine (Defluorinated) Mass146->Result_DesF Test2 TEST 2: 1H NMR (DMSO-d6) Mass164->Test2 NoNH No N-H Signal (>12 ppm) Test2->NoNH Cyclization Error HasNH N-H Signal Present Test2->HasNH Correct Core Result_Fused ISOMER IDENTIFIED: 3-Fluoroimidazo[1,2-a]pyridine (Fused Ring) NoNH->Result_Fused Test3 TEST 3: 19F NMR HasNH->Test3 SilentF No Signal Test3->SilentF SignalF Signal ~ -126 ppm Test3->SignalF SilentF->Result_DesF False Positive in MS Result_Target VALIDATED TARGET: 3-Fluoro-2-(1H-imidazol-2-yl)pyridine SignalF->Result_Target

Figure 1: Analytical Decision Matrix for authenticating 3-Fluoro-2-(1H-imidazol-2-yl)pyridine against fused isomers and defluorinated byproducts.

Part 5: Synthesis Pathway & Impurity Origin

Understanding how the impurities form allows for proactive prevention. The synthesis typically involves the condensation of 3-Fluoro-2-pyridinecarbonitrile with ethylenediamine.

SynthesisPath SM 3-Fluoro-2-pyridinecarbonitrile (CAS 97509-75-6) Imidazoline Intermediate: Imidazoline Derivative SM->Imidazoline Condensation Reagent + Ethylenediamine (Catalyst: Sulfur/P2S5) Target TARGET: 3-Fluoro-2-(1H-imidazol-2-yl)pyridine Imidazoline->Target Oxidation (MnO2/Swern) Impurity_Fused SIDE REACTION: Fused Imidazo[1,2-a]pyridine Imidazoline->Impurity_Fused Over-heating / Acid Cat. (Ring Fusion)

Figure 2: Synthetic pathway highlighting the divergence point for the formation of the fused isomer impurity.[2]

References

  • PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link][2]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, experience-driven insights into the safe handling of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the integrity of your research. The protocols outlined here are designed to be self-validating, grounded in established safety principles for handling heterocyclic compounds.

Core Principles of Protection: Understanding the Risks

The primary hazards associated with pyridine-like compounds include:

  • Inhalation Toxicity: Vapors can be harmful if inhaled, potentially causing respiratory irritation, headaches, dizziness, and nausea[2][3].

  • Dermal and Ocular Hazards: Direct contact can lead to skin irritation and serious eye irritation or damage[2][4]. Some related compounds are harmful if absorbed through the skin.

  • Ingestion Toxicity: These compounds are often harmful if swallowed[2][4].

  • Flammability: Many pyridine derivatives are flammable liquids and vapors, posing a fire risk[3][5].

Given these potential risks, a multi-layered Personal Protective Equipment (PPE) strategy is not just recommended, but essential.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the minimum PPE requirements for handling 3-Fluoro-2-(1H-imidazol-2-yl)pyridine. The selection of specific PPE should always be informed by a risk assessment of the specific procedure being performed.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes and Face Chemical Splash Goggles and Face ShieldGoggles are mandatory to protect against splashes.[2][6] A face shield should be worn over goggles during procedures with a higher risk of splashing or energetic reactions.[6][7]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile or neoprene gloves offer suitable protection against pyridine-like compounds; latex gloves are not recommended.[2] Always inspect gloves for tears or punctures before use and change them immediately upon contamination.[7]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat protects against splashes and potential fires.[6] It should be fully buttoned with sleeves rolled down.
Respiratory Chemical Fume HoodAll handling of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine that could generate vapors or aerosols must be conducted in a certified chemical fume hood to prevent inhalation.[2][8]
Feet Closed-Toed ShoesProtects feet from spills and falling objects. Open-toed shoes are never appropriate in a laboratory setting.[6][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation and Donning PPE
  • Work Area Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have spill containment materials, such as sand or vermiculite, readily available[8].

  • PPE Inspection: Visually inspect all PPE for damage or contamination before use.

  • Donning Sequence:

    • Put on your laboratory coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • If required by your risk assessment, put on a face shield.

    • Wash and dry your hands thoroughly.

    • Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Handling and Experimental Work
  • Location: Always handle 3-Fluoro-2-(1H-imidazol-2-yl)pyridine inside a certified chemical fume hood[2][8].

  • Quantities: Use the smallest quantity of the chemical necessary for the experiment.

  • Ignition Sources: Keep the work area free of ignition sources such as open flames, hot plates, and spark-producing equipment[2][5].

  • Static Discharge: For larger quantities, ensure containers are properly grounded and bonded to prevent static discharge[9][10].

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory[11]. Wash hands thoroughly after handling the compound, even if gloves were worn[12][13].

Doffing PPE and Decontamination
  • Glove Removal: Remove gloves first, turning them inside out as you remove them to avoid contaminating your hands.

  • Face and Eye Protection: Remove the face shield (if used), followed by the goggles.

  • Laboratory Coat: Remove your lab coat, turning it inside out to contain any potential contamination.

  • Hand Washing: Wash your hands thoroughly with soap and water.

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_start Start: Procedure Assessment cluster_handling Handling Conditions cluster_ppe Required PPE Start Assess Experimental Procedure IsVaporOrAerosol Potential for Vapor or Aerosol Generation? Start->IsVaporOrAerosol IsSplashRisk Risk of Splashing? IsVaporOrAerosol->IsSplashRisk No FumeHood Use Chemical Fume Hood IsVaporOrAerosol->FumeHood Yes BasePPE Standard PPE: - Nitrile/Neoprene Gloves - Lab Coat - Goggles - Closed-Toed Shoes IsSplashRisk->BasePPE Low FaceShield Add Face Shield IsSplashRisk->FaceShield FumeHood->IsSplashRisk FaceShield->BasePPE caption PPE Selection Workflow

Caption: PPE selection workflow based on procedural risk assessment.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical component of safe chemical handling. All materials contaminated with 3-Fluoro-2-(1H-imidazol-2-yl)pyridine must be treated as hazardous waste.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams[1].

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated disposable items should be placed in a designated, sealed hazardous waste container.

  • Empty Containers: "Empty" containers may still contain hazardous residue and should be disposed of as hazardous waste.

  • Spills: In the event of a spill, use an inert absorbent material like sand or vermiculite to contain it. The absorbent material should then be collected into a sealed container for disposal as hazardous waste[3][8].

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance[3][8].

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 3-Fluoro-2-(1H-imidazol-2-yl)pyridine, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • New Jersey Department of Health. Hazard Summary: Pyridine. [Link]

  • Loba Chemie. Pyridine for Synthesis - Safety Data Sheet. [Link]

  • Lab Alley. Pyridine - Safety Data Sheet. [Link]

  • GOV.UK. Incident management: pyridine. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-(1H-imidazol-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-(1H-imidazol-2-yl)pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。